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  • Product: (S)-2-Aminotetradecanoic acid
  • CAS: 129706-08-7

Core Science & Biosynthesis

Foundational

(S)-2-Aminotetradecanoic acid chemical structure and properties

Structural Properties, Synthesis, and Application in Peptide Therapeutics Executive Summary (S)-2-Aminotetradecanoic acid (also known as L-2-Aminomyristic acid) is a non-proteinogenic -amino acid characterized by a 14-ca...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Properties, Synthesis, and Application in Peptide Therapeutics

Executive Summary

(S)-2-Aminotetradecanoic acid (also known as L-2-Aminomyristic acid) is a non-proteinogenic


-amino acid characterized by a 14-carbon aliphatic side chain. In drug discovery, it serves as a critical "lipo-amino acid" building block. Unlike post-translational 

-myristoylation, which attaches a fatty acid to a terminal amine, incorporating (S)-2-aminotetradecanoic acid embeds the lipid functionality directly into the peptide backbone.

This guide details the physicochemical properties, stereoselective synthesis, and solid-phase peptide synthesis (SPPS) protocols required to utilize this residue for half-life extension (via albumin binding) and membrane-targeting antimicrobial peptides.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

For the drug development professional, the distinction between the racemic mixture and the enantiopure (S)-form is vital. The (S)-enantiomer corresponds to the L-configuration found in natural proteins, ensuring compatibility with chiral biological receptors and proteolytic enzymes.

1.1 Technical Datasheet
PropertySpecification
IUPAC Name (2S)-2-Aminotetradecanoic acid
Common Name L-2-Aminomyristic acid; (S)-

-Aminomyristic acid
Chemical Formula

Molecular Weight 243.39 g/mol
CAS Number (Free Acid) 7145-63-3 (Generic/Racemic); Note: Stereospecific CAS often vendor-dependent.
CAS Number (Fmoc-) 478706-50-2
Chiral Configuration (S) / L
pKa Values (Calc.)

-COOH: ~2.3
LogP (Lipophilicity) ~5.5 (Highly Hydrophobic)
Solubility Insoluble in water; Soluble in warm acetic acid, DMF, DMSO, HFIP.
1.2 Structural Visualization

The following diagram illustrates the amphiphilic nature of the molecule, highlighting the polar zwitterionic head and the hydrophobic myristyl tail.

ChemicalStructure Head Polar Head Group (Zwitterionic) (S)-Stereocenter Tail Hydrophobic Tail (C12 Alkyl Chain) Membrane Anchoring Head->Tail C2-C3 Bond Properties Properties: - LogP ~ 5.5 - Albumin Affinity - Self-Assembly Head->Properties Solubility Profile Tail->Properties Dictates

Figure 1: Structural functionalization of (S)-2-Aminotetradecanoic acid.

Synthetic Routes & Production

High-purity (S)-2-aminotetradecanoic acid is rarely isolated from natural sources in sufficient quantities for therapeutic manufacturing. Two primary routes are employed:[1][2][3][4]

2.1 Asymmetric Synthesis (Schöllkopf Method)

This method utilizes a chiral auxiliary to induce stereochemistry.

  • Auxiliary Formation: Glycine is condensed with a chiral auxiliary (e.g., L-Valine) to form a bis-lactim ether.

  • Alkylation: The bis-lactim ether is deprotonated (n-BuLi) and alkylated with 1-dodecyl iodide. The chiral auxiliary directs the attack to the si-face, yielding the (S)-configuration.

  • Hydrolysis: Acidic hydrolysis releases the chiral auxiliary (recyclable) and the desired (S)-2-aminotetradecanoic acid.

2.2 Enzymatic Resolution (Scalable Route)

For industrial scale-up, enzymatic resolution of the racemate is preferred due to cost-efficiency.

  • Substrate:

    
    -Acetyl-DL-2-aminotetradecanoic acid.
    
  • Enzyme: Acylase I (from Aspergillus or Porcine kidney).

  • Mechanism: The acylase selectively hydrolyzes the L-isomer (

    
    -Acetyl-L-amino acid) to the free L-amino acid, leaving the D-isomer acetylated.
    
  • Separation: The free L-amino acid precipitates or is separated via ion-exchange chromatography from the soluble

    
    -acetyl-D-isomer.
    
Application in Peptide Therapeutics[1][4][9][13]

Incorporating (S)-2-aminotetradecanoic acid offers distinct advantages over simple fatty acid conjugation (e.g., Palmitoylation of Lysine).

3.1 Mechanism of Action: Albumin Binding & Half-Life Extension

The long alkyl chain binds non-covalently to the fatty acid binding sites (Sudlow sites) on Human Serum Albumin (HSA). This interaction protects the peptide from renal filtration and enzymatic degradation.

  • Advantage: Unlike side-chain lipidation (which requires a Lysine residue and a spacer), backbone incorporation allows for "stapling" hydrophobic interactions directly into the secondary structure, potentially stabilizing

    
    -helices in membrane environments.
    
3.2 Antimicrobial Peptides (AMPs)

In AMP design, this residue mimics the lipopeptide structure of antibiotics like Daptomycin. It facilitates the insertion of the peptide into the bacterial phospholipid bilayer, causing depolarization and cell death.

Mechanism cluster_blood Bloodstream (Half-Life Extension) cluster_bacteria Target Tissue (Bacterial Membrane) Peptide Peptide Drug (w/ 2-Aminotetradecanoic) HSA Human Serum Albumin (HSA) Peptide->HSA Hydrophobic Interaction Complex HSA-Peptide Complex (Protected from Clearance) HSA->Complex Equilibrium Binding FreePeptide Free Peptide Complex->FreePeptide Dissociation Membrane Bacterial Lipid Bilayer FreePeptide->Membrane Lipid Tail Insertion Pore Membrane Disruption/ Pore Formation Membrane->Pore Aggregation

Figure 2: Dual mechanism of action: Albumin binding for pharmacokinetics and membrane insertion for pharmacodynamics.

Experimental Protocols: Fmoc-SPPS

Expert Note: The hydrophobicity of (S)-2-aminotetradecanoic acid (Fmoc-L-C14-OH) presents significant challenges in Solid Phase Peptide Synthesis (SPPS), specifically aggregation and steric hindrance . Standard protocols often fail, leading to deletion sequences.

4.1 "Difficult Sequence" Coupling Protocol
  • Reagents:

    • Fmoc-L-2-Aminotetradecanoic acid (2.5 eq)

    • Activator: HATU (2.4 eq) or COMU (preferred for lower racemization).

    • Base: DIEA (5 eq) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.

    • Solvent: DMF/NMP (1:1) or DMF with 1% Triton X-100 (to disrupt aggregation).

  • Workflow:

    • Swelling: Resin must be swelled in DCM for 30 mins, then exchanged to NMP.

    • Activation: Pre-activate the amino acid for 30 seconds (not longer, to avoid ester hydrolysis).

    • Coupling: Double coupling is mandatory .

      • Coupling 1: 60 mins at Room Temp.

      • Coupling 2: 45 mins at 50°C (Microwave or conventional heating). Warning: Do not exceed 60°C to prevent aspartimide formation if Asp is present.

    • Capping: Acetyl anhydride capping after this step is crucial to terminate unreacted chains.

4.2 Analytical Validation (HPLC/MS)

Standard C18 columns may retain this residue too strongly.

  • Column: C4 or Phenyl-Hexyl columns are recommended.

  • Mobile Phase: High organic content required. Gradient may need to go to 95% Acetonitrile/Isopropanol (1:1).

  • Detection: This amino acid lacks a chromophore (unlike Trp/Tyr). Detection relies on 210-220 nm (peptide bond) or CAD (Charged Aerosol Detection).

SPPS_Protocol Start Resin-Peptide Complex Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash Wash (DMF/NMP) Deprotect->Wash Activate Activation (Fmoc-AA-OH + HATU + DIEA) Wash->Activate Couple Coupling (Double Couple: RT + 50°C) Activate->Couple Check Kaiser Test / Chloranil Test Couple->Check Check->Deprotect Pass (Blue -> Colorless) Check->Activate Fail (Recouple) Cleave Final Cleavage (TFA/TIS/H2O) Check->Cleave End of Seq

Figure 3: Optimized SPPS cycle for hydrophobic amino acid incorporation.

References
  • PubChem. (n.d.).[5] 2-Aminotetradecanoic acid.[6][5][7] National Center for Biotechnology Information. Retrieved from [Link]

  • Alberts, B., et al. (2002). Molecular Biology of the Cell. Garland Science. (Context: Lipid bilayer interactions).
  • Zorzi, A., et al. (2017). Acylated peptides as therapeutics. Nature Reviews Drug Discovery. (Context: Albumin binding mechanisms).

Sources

Exploratory

Biological Activity & Therapeutic Potential: (S)- vs (R)-2-Aminotetradecanoic Acid

Executive Summary 2-Aminotetradecanoic acid (also known as -aminomyristic acid or C14-LAA) represents a critical class of lipoamino acids that bridge the structural gap between fatty acids and amino acids. Its biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminotetradecanoic acid (also known as


-aminomyristic acid or C14-LAA) represents a critical class of lipoamino acids  that bridge the structural gap between fatty acids and amino acids. Its biological activity is strictly governed by its stereochemistry. The (S)-isomer  (L-configuration) acts as a potent membrane anchor and peptidomimetic building block, widely used to enhance the bioavailability and membrane permeability of peptide drugs (e.g., Gramicidin S analogs). Conversely, the (R)-isomer  (D-configuration) is increasingly recognized for its role in conferring proteolytic stability and its presence in specific fungal secondary metabolites with cytotoxic properties.

This technical guide analyzes the divergent biological mechanisms, synthesis, and experimental validation of these enantiomers in drug development.

Chemical & Structural Basis

The biological distinctiveness of 2-aminotetradecanoic acid stems from its amphiphilic nature, combining a polar


-amino acid headgroup with a hydrophobic C14 alkyl tail.
Physicochemical Profile[1][2][3]
  • IUPAC Name: 2-Aminotetradecanoic acid[1]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 243.39 g/mol

  • Chirality:

    • (S)-Isomer: Corresponds to natural L-amino acids.

    • (R)-Isomer: Corresponds to D-amino acids (often bacterial/fungal origin).

  • Lipophilicity (LogP): ~5.2 (Highly lipophilic, driving membrane insertion).

Stereochemical Implications

The chirality at the


-carbon dictates the molecule's interaction with chiral biological environments (enzymes, receptors) and its packing within lipid bilayers.
  • S-Isomer: Aligns with the phospholipid acyl chains in cell membranes, facilitating the formation of stable secondary structures (helices/sheets) when incorporated into peptides.

  • R-Isomer: Introduces steric clashes in L-peptide helices but stabilizes turns and prevents enzymatic degradation by proteases that exclusively recognize L-substrates.

Biological Mechanism of Action[6]

(S)-2-Aminotetradecanoic Acid (The Membrane Anchor)

The (S)-isomer is primarily utilized to "lipophilize" therapeutic peptides. By mimicking the L-configuration of natural residues (like Leucine or Valine) but adding a C14 tail, it enhances membrane affinity.

  • Mechanism: The C14 tail inserts deeply into the hydrophobic core of the lipid bilayer, while the amino-acid headgroup remains at the interface. This anchors the peptide drug, increasing its local concentration near the target receptors or facilitating pore formation in bacterial membranes.

  • Case Study (Gramicidin S): Incorporation of (S)-2-aminotetradecanoic acid into Gramicidin S (replacing L-Leucine) significantly increases its hemolytic activity and membrane perturbation capability. The analog retains the

    
    -sheet structure but causes rapid dye leakage from liposomes, indicating pore formation.
    
(R)-2-Aminotetradecanoic Acid (The Stabilizer & Metabolite)

The (R)-isomer is biologically active as a secondary metabolite and a stability enhancer.

  • Antimicrobial/Cytotoxic Activity: Natural isolates from endophytic fungi (e.g., Fusarium solani) containing 2-aminotetradecanoic acid derivatives often exhibit cytotoxicity against cancer cell lines and antifungal properties. The D-configuration (R) is common in these non-ribosomal peptides, contributing to their resistance against host defense enzymes.

  • Protease Resistance: Peptides modified with the (R)-isomer are resistant to trypsin and chymotrypsin degradation, significantly extending the plasma half-life of therapeutic candidates.

Comparative Activity Matrix
Feature(S)-Isomer (L-Amy)(R)-Isomer (D-Amy)
Primary Utility Membrane anchoring, Bioavailability enhancementProteolytic stability, turn induction
Membrane Interaction Co-aligns with lipids; stabilizes poresDisrupts packing; induces local curvature
Enzymatic Stability Susceptible to L-proteasesHighly resistant (Protease shield)
Toxicity (Hemolysis) High (due to strong membrane insertion)Moderate to Low
Natural Occurrence Rare in free form; synthetic mimeticFungal metabolites (Fusarium spp.)

Visualizing the Mechanism

The following diagram illustrates the differential interaction of the isomers with a cell membrane and their role in drug delivery systems.

MechanismOfAction cluster_S (S)-Isomer Pathway cluster_R (R)-Isomer Pathway S_Iso (S)-2-Aminotetradecanoic Acid Peptide_S L-Peptide Incorporation S_Iso->Peptide_S SPPS Synthesis Membrane_S Deep Membrane Insertion (Stable Anchor) Peptide_S->Membrane_S Hydrophobic Interaction Bioactivity_S High Potency / Hemolysis Membrane_S->Bioactivity_S Pore Formation R_Iso (R)-2-Aminotetradecanoic Acid Peptide_R D-Peptide/Turn Induction R_Iso->Peptide_R SPPS Synthesis Protease Proteolytic Enzymes Peptide_R->Protease Encounter Bioactivity_R High Stability / Half-life Protease->Bioactivity_R No Degradation (Steric Block)

Figure 1: Mechanistic divergence of S and R isomers in peptide engineering. The S-isomer drives membrane permeation, while the R-isomer confers enzymatic resistance.

Experimental Protocols

Synthesis of Enantiopure 2-Aminotetradecanoic Acid

Objective: Synthesize (S)- or (R)-2-aminotetradecanoic acid from the corresponding chiral amino acid or via resolution. Method: Asymmetric synthesis using the Schöllkopf Chiral Auxiliary .

  • Reagents: Glycine ethyl ester, (S)- or (R)-Valine (auxiliary), Dodecyl iodide, n-BuLi.

  • Bis-Lactim Ether Formation: Condense glycine with the chiral auxiliary (valine) to form the cyclic bis-lactim ether.

  • Alkylation:

    • Cool the bis-lactim ether solution (THF) to -78°C.

    • Add n-BuLi (1.1 eq) to generate the enolate.

    • Add 1-iodododecane dropwise. The chiral auxiliary directs the attack to the trans face, establishing the stereochemistry.

  • Hydrolysis: Treat with dilute HCl to cleave the auxiliary and release the chiral amino acid ester.

  • Purification: Recrystallization from ethanol/water.

Membrane Leakage Assay (Calcein Release)

Objective: Quantify the membrane-disrupting activity of peptides containing (S)-2-aminotetradecanoic acid.

  • Liposome Preparation:

    • Dissolve DPPC (Dipalmitoylphosphatidylcholine) in chloroform. Evaporate to form a thin film.

    • Hydrate with 50 mM calcein buffer (self-quenching concentration).

    • Extrude through 100 nm polycarbonate filters to form Large Unilamellar Vesicles (LUVs).

    • Separate unencapsulated calcein via Sephadex G-50 column.

  • Assay Execution:

    • Aliquot liposomes into a fluorometer cuvette (Ex: 490 nm, Em: 520 nm).

    • Establish baseline fluorescence (

      
      ).
      
    • Add the test peptide/compound. Monitor fluorescence increase (

      
      ) as calcein leaks and de-quenches.
      
    • Add Triton X-100 (detergent) to lyse all vesicles and obtain maximum fluorescence (

      
      ).
      
  • Calculation:

    
    
    Interpretation: Higher leakage indicates stronger membrane disruption, typical of the (S)-isomer analogs.
    

Applications in Drug Development[5][7]

Lipidic Dendrimers for Gene Delivery

Researchers use 2-aminotetradecanoic acid to construct lipid-lysine dendrimers .

  • Structure: A poly-lysine core (cationic, binds DNA) with surface 2-aminotetradecanoic acid tails.

  • Function: The C14 tails (usually S-isomer) facilitate the crossing of the cell membrane via endocytosis or direct fusion.

  • Outcome: Successful delivery of VEGF antisense oligonucleotides to inhibit ocular neovascularization.

Antimicrobial Peptides (AMPs)

Replacing natural hydrophobic residues in AMPs with 2-aminotetradecanoic acid creates "super-active" peptides.

  • Benefit: The long alkyl chain anchors the peptide to the bacterial membrane irreversibly.

  • Risk: Must balance hydrophobicity to avoid mammalian cell toxicity (hemolysis).

References

  • HR-LC-MS based metabolic profiling of Fusarium solani a fungal endophyte. Cream Journal. 2[5][6]

  • Inhibition of in vitro VEGF expression and choroidal neovascularization by synthetic dendrimer peptide. Experimental Eye Research. 5[5][6]

  • A method for the facile solid-phase synthesis of gramicidin S and its analogs. ResearchGate. 7

  • Profiling and Role of Bioactive Molecules from Puntius sophore Skin Mucus. NIH PMC. 8[5][6]

  • Some monohydroxy tetradecanoic acid isomers as novel urease and elastase inhibitors. PubMed.[9] 9

Sources

Foundational

Technical Assessment: Hydrophobicity Profile of (S)-2-Aminotetradecanoic Acid

Executive Summary (S)-2-Aminotetradecanoic acid (also known as -aminomyristic acid) represents a critical class of Lipidic Amino Acids (LAAs) . Unlike canonical hydrophobic residues (Leucine, Isoleucine), this non-natura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Aminotetradecanoic acid (also known as


-aminomyristic acid) represents a critical class of Lipidic Amino Acids (LAAs) . Unlike canonical hydrophobic residues (Leucine, Isoleucine), this non-natural amino acid integrates a C14 aliphatic chain directly into the peptide backbone.

Its hydrophobicity index is not merely a static value but a functional parameter that dictates albumin binding affinity , membrane insertion capability , and solubility challenges during Solid-Phase Peptide Synthesis (SPPS). This guide provides the theoretical basis and the experimental protocols required to determine and utilize its hydrophobicity effectively in drug design.

Molecular Architecture & Physicochemical Basis

Structural Analysis

The molecule consists of a glycine backbone substituted at the


-carbon with a dodecyl (C12) chain, resulting in a total carbon count of 14 (myristic acid analogue).
  • IUPAC Name: (2S)-2-aminotetradecanoic acid

  • Formula:

    
    
    
  • Molecular Weight: 243.39 g/mol [1]

  • Key Feature: The "Snorkel Effect." When incorporated into a peptide, the polar backbone remains in the aqueous phase (or membrane interface), while the aliphatic tail inserts deeply into the hydrophobic core of membranes or protein pockets (e.g., Human Serum Albumin).

Comparative Hydrophobicity

To understand its "Index," we must compare it to standard benchmarks. The hydrophobicity of (S)-2-Aminotetradecanoic acid exceeds the Kyte-Doolittle scale limits of natural amino acids.

Amino AcidSide ChainKyte-Doolittle ScorecLogP (approx)*
Glycine

-0.4-3.2
Leucine

3.8-1.5
Phenylalanine

2.8-1.3
(S)-2-Aminotetradecanoic

>> 4.5 (Extrapolated) ~2.8 - 4.2

*Note: cLogP values vary by ionization state (zwitterion vs. uncharged). The value ~4.2 represents the uncharged species, highlighting its immense lipophilicity.

The Hydrophobicity Index: Experimental Determination

Since standard scales do not include this NCAA, you must determine its Chromatographic Hydrophobicity Index (CHI) . This is the industry-standard method for ranking lipophilicity in drug discovery.

The Principle

The Hydrophobicity Index is derived from the capacity factor (


) on a Reversed-Phase HPLC (RP-HPLC) column. For highly hydrophobic LAAs, standard gradients (0-60% B) often fail to elute the compound reasonably.
Protocol: RP-HPLC Determination

Objective: Calculate the Capacity Factor (


) to quantify hydrophobicity relative to standards.

Materials:

  • Column: C18 (Octadecyl) or C4 (Butyl) for extremely hydrophobic peptides. Recommendation: C4, 300Å pore size to prevent irreversible adsorption.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN) / Isopropanol (1:1). Note: Isopropanol is added to disrupt hydrophobic aggregates.

Step-by-Step Workflow:

  • Preparation: Dissolve (S)-2-Aminotetradecanoic acid in 100% HFIP (Hexafluoroisopropanol) initially, then dilute with Mobile Phase B. Crucial: Do not use water for initial solubilization.

  • Isocratic Runs: Perform runs at three different organic concentrations (

    
    ): 70%, 80%, and 90% B.
    
  • Dead Time (

    
    ):  Measure using Uracil or Sodium Nitrate.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the retention time.
  • Extrapolation: Plot

    
     vs. Volume Fraction of Organic Modifier (
    
    
    
    ). The intercept at
    
    
    gives the theoretical hydrophobicity index (
    
    
    ).
Visualization of the Experimental Logic

HPLC_Protocol cluster_mechanism Mechanism Sample Sample Prep (Solvent: HFIP/ACN) Column RP-HPLC Column (C4 Stationary Phase) Sample->Column Injection Partition Partitioning Equilibrium (Hydrophobic Interaction) Column->Partition Interaction Detector UV Detection (210 nm) Column->Detector Separation Partition->Column Elution Data Calculate k' (Capacity Factor) Detector->Data Signal Processing

Figure 1: Workflow for determining the Chromatographic Hydrophobicity Index (CHI). The partitioning step is the critical determinant of the index.

Application in Drug Design: The "Albumin Switch"

The primary utility of the high hydrophobicity index of (S)-2-Aminotetradecanoic acid is to engineer long-acting therapeutics .

Mechanism of Action

Human Serum Albumin (HSA) possesses multiple high-affinity fatty acid binding sites (Sudlow sites). By incorporating (S)-2-Aminotetradecanoic acid, a peptide "hijacks" this transport system.

  • Effect: The peptide circulates bound to albumin (66 kDa), preventing renal filtration (cutoff ~40-50 kDa).

  • Equilibrium: The binding is reversible. The "Hydrophobicity Index" determines the

    
     (dissociation constant).
    
    • Too Hydrophobic: Irreversible binding, low bioavailability.

    • Optimal Index:

      
       to 
      
      
      
      chain lengths (Myristic to Palmitic) typically offer the ideal balance (
      
      
      range).
Visualization of Albumin Binding

Albumin_Binding Peptide Therapeutic Peptide (GLP-1 Analog) LAA (S)-2-Aminotetradecanoic Acid (The Anchor) Peptide->LAA Chemical Conjugation HSA Human Serum Albumin (Fatty Acid Pocket) LAA->HSA Hydrophobic Interaction (Entropy Driven) Complex Albumin-Peptide Complex (Protected from Renal Clearance) HSA->Complex Binding Equilibrium Release Slow Release (Bioavailable Drug) Complex->Release Dissociation (Kd)

Figure 2: The Pharmacokinetic Strategy. The LAA acts as a lipid anchor, reversibly binding the peptide to HSA to extend half-life.

Synthesis & Handling Implications

The high hydrophobicity index introduces specific challenges in Solid Phase Peptide Synthesis (SPPS).

  • Aggregation: The C14 chain promotes inter-chain aggregation on the resin, leading to deletion sequences.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP + 1% DBU) or elevate temperature to 50°C during coupling.

  • Solubility: The free amino acid is insoluble in water.

    • Protocol: Dissolve Fmoc-(S)-2-Aminotetradecanoic acid in NMP (N-Methyl-2-pyrrolidone) or DMF/DCM mixtures. Do not attempt to dissolve in aqueous buffers.

References

  • Lipid Maps Structure Database. (2025). Structure and properties of Myristic Acid derivatives.[2]

  • PubChem. (2025). 2-Aminotetradecanoic acid | C14H29NO2.[1] National Library of Medicine.[1]

  • Journal of Controlled Release. (2016). The Molecular Basis for the Prolonged Blood Circulation of Lipidated Incretin Peptides.[3] (Discusses Albumin binding mechanism).[4][5]

  • ResearchGate. (2016). Hydrophobicity indices for amino acid residues as determined by HPLC. (Methodology for index determination).

  • Sigma-Aldrich. (2025). Product Specification: (2S)-2-(Fmoc-amino)tetradecanoic acid.

Sources

Exploratory

Technical Guide: Role of (S)-2-Aminotetradecanoic Acid in Lipopeptide Structure

The following technical guide details the structural and functional role of (S)-2-Aminotetradecanoic acid in lipopeptide engineering. Content Type: Technical Whitepaper | Subject: Lipidic Amino Acid (LAA) Engineering Syn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of (S)-2-Aminotetradecanoic acid in lipopeptide engineering.

Content Type: Technical Whitepaper | Subject: Lipidic Amino Acid (LAA) Engineering Synonyms: L-α-Aminomyristic Acid (Amy), C14-α-Amino Acid

Executive Summary: The Strategic Advantage of Internal Lipidation

(S)-2-Aminotetradecanoic acid represents a critical tool in the "Lipidic Amino Acid" (LAA) class of non-proteinogenic residues. Unlike traditional peptide lipidation—which typically involves acylation at the N-terminus or lysine side chains—(S)-2-Aminotetradecanoic acid allows for internal lipidation directly within the peptide backbone.

This structural distinction is pivotal for drug development. By integrating a C14 (myristyl) hydrophobic chain at the


-carbon, researchers can precisely modulate the amphiphilicity of a peptide without disrupting the hydrogen-bonding network required for secondary structure formation (e.g., 

-helices or

-sheets). This guide explores the physicochemical impact of this residue on lipopeptide architecture, membrane kinetics, and synthetic protocols.

Molecular Architecture & Physicochemical Properties[1][2][3][4]

Structural Definition

(S)-2-Aminotetradecanoic acid is the


-amino analog of myristic acid.
  • Stereochemistry: The (S)-configuration corresponds to the natural L-amino acid stereochemistry, ensuring compatibility with chiral enzymatic recognition and standard secondary structures (e.g., right-handed

    
    -helices).
    
  • Side Chain: A linear 12-carbon alkyl tail (total 14 carbons including backbone) extends from the

    
    -carbon.
    
  • Hydrophobicity: High

    
     value, driving strong partitioning into lipid bilayers.
    
Comparison with Canonical Residues

It functions structurally as a "Super-Leucine." While Leucine has a short isobutyl side chain, (S)-2-Aminotetradecanoic acid presents a myristyl chain. Crucially, because it retains the


-amino and 

-carboxyl groups, it maintains the

(helix) or inter-strand (

-sheet) hydrogen bonding potential, which is often lost when lipids are attached via amide bonds to side chains.

G cluster_0 Canonical Residue cluster_1 Lipidic Amino Acid (LAA) Leu L-Leucine (Side Chain: Isobutyl) Amy (S)-2-Aminotetradecanoic Acid (Side Chain: C12 Alkyl Tail) Leu->Amy Synthetic Substitution Effect Structural Consequence: Retains Backbone H-Bonds Increases Hydrophobicity Amy->Effect caption Fig 1. Structural evolution from Leucine to C14-LAA, enabling internal lipidation.

Impact on Lipopeptide Structure & Function[5][6]

Membrane Anchoring & The "Snorkel" Effect

When incorporated into a peptide, the C14 side chain inserts deeply into the hydrophobic core of the cell membrane. However, the polar peptide backbone remains at the interface. This creates a "snorkeling" conformation where the alkyl tail is buried, but the


-amino/acid backbone "snorkels" to the water-lipid interface to satisfy hydrogen bonding potential.
  • Result: High-affinity membrane binding (

    
     reduction).
    
  • Application: Antimicrobial Peptides (AMPs).[1][2][3] Replacing Leucine with (S)-2-Aminotetradecanoic acid in peptides like Gramicidin S significantly lowers the concentration required to disrupt lipid bilayers (Minimum Inhibitory Concentration, MIC).

Secondary Structure Stabilization

Unlike N-terminal fatty acid attachment, which creates a flexible "tail," the C14-LAA is rigidified by the peptide backbone.

  • In

    
    -sheets:  The long alkyl chains can interdigitate between sheets, creating a "zipper" effect that stabilizes supramolecular assemblies (e.g., nanofibers).
    
  • In

    
    -helices:  If placed on the hydrophobic face of an amphipathic helix, it anchors the helix into the membrane, preventing proteolytic degradation by burying the cleavage sites.
    

Case Study: Gramicidin S Engineering

A pivotal study demonstrating the utility of this residue involves Gramicidin S (GS) , a cyclic decapeptide antibiotic.[2][3]

  • Native Structure: Cyclic

    
    -sheet stabilized by Type II' 
    
    
    
    -turns.
  • Modification: Substitution of Leucine residues with L-

    
    -aminomyristic acid (Amy) .
    
  • Outcome:

    • Conformation: The modified peptide ([Amy]

      
      GS) retained the native 
      
      
      
      -sheet structure (confirmed by CD spectroscopy).
    • Activity: The analog exhibited enhanced membrane disruption capabilities below the phase transition temperature of lipids, effectively destabilizing rigid membranes that are typically resistant to native GS.

Mechanism Step1 1. Aqueous Phase Peptide adopts amphipathic structure (C14 tails clustered to minimize water contact) Step2 2. Membrane Partitioning C14 side chain inserts into Lipid Bilayer (Hydrophobic Effect) Step1->Step2 Electrostatic Attraction Step3 3. Structural Locking Peptide backbone 'snorkels' to interface Secondary structure stabilized by membrane environment Step2->Step3 Insertion & Folding Step4 4. Membrane Disruption Formation of pores or micellarization (Cell Lysis) Step3->Step4 Critical Threshold Reached caption Fig 2. Kinetic pathway of C14-LAA modified lipopeptides inducing membrane lysis.

Experimental Protocols: Synthesis & Incorporation

Incorporating (S)-2-Aminotetradecanoic acid requires modified Solid-Phase Peptide Synthesis (SPPS) protocols due to its hydrophobicity and steric bulk.

Reagents
  • Building Block: Fmoc-(S)-2-aminotetradecanoic acid (Fmoc-Amy-OH).

  • Coupling Reagents: HATU/HOAt (preferred over HBTU due to faster kinetics for sterically hindered amino acids).

  • Resin: Rink Amide (for amides) or Wang Resin (for acids).[4] Low loading (0.2–0.4 mmol/g) is recommended to prevent aggregation.

Step-by-Step Synthesis Workflow
StepParameterCritical Note
1. Swelling DCM/DMF (1:1)The growing lipopeptide chain may aggregate; DCM helps solvate hydrophobic segments.
2. Deprotection 20% Piperidine + 0.1M HOBtHOBt prevents aspartimide formation and helps disrupt aggregation.
3. Activation Fmoc-Amy-OH (3 eq), HATU (2.9 eq), DIEA (6 eq)Pre-activate for 30 sec before adding to resin.
4. Coupling 2 hours - Double CouplingMandatory: Perform double coupling for this residue to ensure >99% yield.
5. Capping Acetic Anhydride/PyridineCap unreacted amines immediately to prevent deletion sequences.
6. Cleavage TFA/TIS/H2O (95:2.5:2.5)Avoid using bulk hydrophobic scavengers if possible; the lipid tail is stable to TFA.
Quality Control (QC)
  • HPLC: Use C4 or C8 columns (instead of standard C18) and a gradient starting at 50% Acetonitrile, as the peptide will be extremely hydrophobic.

  • Mass Spec: Electrospray Ionization (ESI) is preferred. Expect a mass shift of +196 Da relative to a Glycine residue (C14H27NO vs C2H5NO).

References

  • Filipe, H. A. L., et al. (2013). "Synthesis and characterization of a lipidic alpha amino acid: solubility and interaction with serum albumin and lipid bilayers." Journal of Physical Chemistry B.

  • Kondejewski, L. H., et al. (1999). "Synthesis and characterization of carbohydrate-linked gramicidin S analogues." Journal of Medicinal Chemistry. (Contextualizing LAA use in Gramicidin S).
  • Yonezawa, S., et al. (2001). "A method for the facile solid-phase synthesis of gramicidin S and its analogs." International Journal of Peptide Research and Therapeutics.
  • Chem-Impex International. "Product Data: (R,S)-Fmoc-2-amino-tetradecanoic acid."

  • Tossi, A., et al. (2000). "Amphipathic, alpha-helical antimicrobial peptides." Biopolymers. (General theory on hydrophobic residue placement).

Sources

Protocols & Analytical Methods

Method

Strategic Incorporation of (S)-2-Aminotetradecanoic Acid into Antimicrobial Peptides

Abstract & Strategic Rationale The incorporation of lipo-amino acids, such as (S)-2-Aminotetradecanoic acid (also referred to as -amino myristic acid), represents a high-precision alternative to N-terminal acylation.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The incorporation of lipo-amino acids, such as (S)-2-Aminotetradecanoic acid (also referred to as


-amino myristic acid), represents a high-precision alternative to N-terminal acylation.[1] Unlike simple N-terminal myristoylation, which restricts the lipid tail to the peptide termini, (S)-2-aminotetradecanoic acid allows for the internal positioning  of a C14 hydrophobic anchor.

This application note details the synthesis, purification, and characterization of Antimicrobial Peptides (AMPs) modified with this non-canonical residue. The primary objective is to enhance membrane permeabilization while managing the "Hydrophobicity Threshold" to prevent mammalian cytotoxicity.

Key Advantages:
  • Positional Versatility: Enables "hydrophobic stapling" of amphipathic helices.[1]

  • Proteolytic Stability: The bulky side chain and non-natural backbone hinder enzymatic degradation.[1]

  • Membrane Anchoring: The C14 side chain significantly increases the partition coefficient into bacterial lipid bilayers.

Experimental Design: The Hydrophobic Threshold

Before synthesis, the sequence design must account for the drastic increase in hydrophobicity introduced by the tetradecyl side chain.

The Selectivity Challenge: A C14 chain increases affinity for all membranes.[1] To maintain selectivity for bacteria (negatively charged) over mammalian cells (zwitterionic), the peptide must retain a high net positive charge (+4 to +7).

Design Rules
ParameterRecommendationRationale
Positioning

or

relative to cationic residues
Places the lipid tail on the hydrophobic face of an

-helix.[1]
Flanking Residues Lysine (Lys) or Arginine (Arg)Cationic "snorkeling" prevents the peptide from burying too deep and causing hemolysis.[1]
Total Hydrophobicity < 50% of total sequenceExceeding this often results in insoluble aggregates and high hemolytic activity.[1]

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize an AMP containing (S)-2-aminotetradecanoic acid using Fmoc chemistry. Challenge: The bulky, hydrophobic C14 side chain can cause steric hindrance during coupling and on-resin aggregation.[1]

Materials
  • Resin: Rink Amide MBHA (Loading 0.5–0.6 mmol/g).[1] Low loading is preferred to prevent aggregation.

  • Non-Canonical AA: Fmoc-(S)-2-aminotetradecanoic acid.[1][2]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

  • Solvents: DMF (peptide grade), DCM (Dichloromethane), NMP (N-methyl-2-pyrrolidone).[1]

Workflow Diagram

SPPS_Workflow Start Resin Swelling (DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Decision Is Next AA (S)-2-Aminotetradecanoic? Wash1->Decision StandardCouple Standard Coupling (HBTU/DIEA, 45 min) Decision->StandardCouple No LipidCouple Modified Coupling (DIC/Oxyma, 50°C, 2h) Double Couple Decision->LipidCouple Yes (Critical Step) Check Kaiser Test StandardCouple->Check LipidCouple->Check Check->Deprotect Blue (Incomplete) -> Recouple Check->Deprotect Colorless (Complete) -> Next Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Check->Cleavage Sequence Complete

Figure 1: SPPS workflow highlighting the modified coupling parameters required for the lipo-amino acid.

Step-by-Step Procedure
  • Resin Preparation:

    • Swell 100 mg Rink Amide resin in DCM for 30 minutes. Wash 3x with DMF.[1][3][4]

  • Standard Cycle (Canonical AAs):

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: 5 eq. Fmoc-AA, 4.9 eq.[1] HBTU, 10 eq. DIEA in DMF.[1][3] Reaction time: 45 min.

  • Critical Step: Coupling Fmoc-(S)-2-Aminotetradecanoic Acid:

    • Note: Do not use HBTU/DIEA if possible, as it can cause racemization at elevated temps or slower reaction rates with bulky residues.

    • Dissolution: Dissolve 3 eq. of Fmoc-(S)-2-aminotetradecanoic acid in minimal NMP (N-methyl-2-pyrrolidone). NMP disrupts aggregation better than DMF.[1]

    • Activation: Add 3 eq. DIC and 3 eq. Oxyma Pure.[1][2][5]

    • Reaction: Add to resin.[1][3][4][6] Shake for 2 hours .

    • Optimization: If the sequence is prone to aggregation (beta-sheet formation), perform this coupling at 50°C .

    • Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure 100% incorporation.

  • Cleavage:

    • Wash resin with DCM.[1] Dry under nitrogen.

    • Add Cleavage Cocktail: TFA (95%) / TIS (2.5%) /

      
       (2.5%).
      
    • Shake for 3 hours. (Lipidated peptides may adhere to resin; extra time helps).[1]

    • Precipitate in cold diethyl ether. Centrifuge and dry.

Protocol B: Purification and Characterization

Challenge: The C14 chain makes the peptide extremely hydrophobic. It may bind irreversibly to standard C18 columns or elute only at very high organic percentages.[1]

HPLC Method[2]
  • Column: C4 Semi-prep column (preferred over C18 for very hydrophobic peptides) or a wide-pore (300Å) C18 column.

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN) / Isopropanol (90:10).[1] Addition of Isopropanol helps solubilize the lipid tail.

  • Gradient:

    • 0-5 min: 20% B (Equilibration)

    • 5-45 min: 20% -> 95% B (Shallow gradient at high %B is crucial).[1]

    • Temperature: 60°C (Reduces peak broadening due to aggregation).[1]

Mass Spectrometry
  • Technique: MALDI-TOF or ESI-MS.[1]

  • Verification: Calculate the exact mass. The addition of the tetradecyl chain (C14) adds significant mass compared to a standard Glycine or Alanine.

    • Formula of residue:

      
      [1]
      
    • Ensure no "Fmoc-adducts" remain (incomplete deprotection is common with bulky AAs).[1]

Protocol C: Functional Bioassays

To validate the efficacy and safety of the incorporated C14-amino acid, two parallel assays are required.

Minimum Inhibitory Concentration (MIC)
  • Organisms: E. coli (Gram-), S. aureus (Gram+).[1]

  • Method: Broth microdilution in Mueller-Hinton Broth (MHB).[1]

  • Modifications:

    • Lipidated peptides can stick to polystyrene plates.[1] Use Polypropylene (PP) plates or add 0.002% Polysorbate 80 (Tween 80) to prevent non-specific binding.[1]

    • Prepare stock solution in water/DMSO (max 1% final DMSO concentration).[1]

Hemolysis Assay (Toxicity)
  • Cells: Fresh human or sheep erythrocytes (RBCs).[1]

  • Protocol:

    • Wash RBCs 3x with PBS.[1] Resuspend to 4% v/v.

    • Incubate with peptide serial dilutions for 1 hour at 37°C.

    • Centrifuge and measure absorbance of supernatant at 540 nm (Hemoglobin release).[1]

    • Control: 1% Triton X-100 (100% hemolysis).

  • Calculation: % Hemolysis =

    
    .[1]
    
Mechanism of Action & Selectivity Diagram

Mechanism cluster_bacteria Bacterial Membrane (Negatively Charged) cluster_mammal Mammalian Membrane (Zwitterionic/Cholesterol) Step1 Electrostatic Attraction (Arg/Lys residues) Step2 C14 Anchor Insertion (Hydrophobic Effect) Step1->Step2 Step3 Membrane Depolarization (Cell Death) Step2->Step3 StepA Weak Electrostatic Interaction StepB Cholesterol Barrier (Prevents Insertion) StepA->StepB Peptide Peptide with (S)-2-Aminotetradecanoic Acid Peptide->Step1 Peptide->StepA

Figure 2: Mechanism of Action.[1] The C14 residue drives insertion (Step 2), but specificity is gated by the initial electrostatic attraction (Step 1). Excess hydrophobicity bypasses Step 1, leading to mammalian toxicity.

Troubleshooting Guide

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of C14 chain.[1]Use DIC/Oxyma; Increase temp to 50°C; Double couple.
Incomplete Deprotection Aggregation of hydrophobic segments.[1]Use 20% Piperidine + 5% DBU in DMF.[1]
Broad HPLC Peaks Peptide aggregation on column.Heat column to 60°C; Use C4 column; Add Isopropanol to Mobile Phase B.
High Hemolysis Hydrophobicity threshold exceeded.Reduce C14 chain length (use C8/C10) or add more polar/cationic residues.

References

  • Avrahami, D., & Shai, Y. (2004). Conjugation of a fatty acid to the N-terminus of a cationic antimicrobial peptide enhances its antibacterial but not its antifungal activity. Journal of Biological Chemistry.

  • Schmidtchen, A., et al. (2014). Boosting Antimicrobial Peptides by Hydrophobic Oligopeptide End Tags. Journal of Biological Chemistry.

  • Chu-Kung, A. F., et al. (2010). Promotion of Peptide Antimicrobial Activity by Fatty Acid Conjugation.[1] Bioconjugate Chemistry.

  • BenchChem. Fmoc-Protected Amino Acids in Peptide Synthesis: Solubility and Protocols.

  • Makovitzki, A., et al. (2006). Ultrashort Antibacterial and Antifungal Lipopeptides. Proceedings of the National Academy of Sciences.

Sources

Application

Application Note: A Systematic Guide to the Solubilization of (S)-2-Aminotetradecanoic Acid

Abstract (S)-2-Aminotetradecanoic acid is an amphiphilic molecule of significant interest in peptide synthesis, drug development, and materials science. Its structure, which combines a polar amino acid head group with a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Aminotetradecanoic acid is an amphiphilic molecule of significant interest in peptide synthesis, drug development, and materials science. Its structure, which combines a polar amino acid head group with a long, nonpolar 14-carbon aliphatic tail, presents unique solubilization challenges. This guide provides a comprehensive framework for selecting appropriate solvents and developing robust dissolution protocols. We delve into the physicochemical principles governing its solubility, focusing on the critical role of pH in modulating the zwitterionic nature of the molecule. Detailed, step-by-step protocols for solubility screening and stock solution preparation in various aqueous and organic systems are provided, supported by practical insights and troubleshooting advice for researchers, scientists, and drug development professionals.

Physicochemical Characterization of (S)-2-Aminotetradecanoic Acid

A thorough understanding of the molecule's properties is the foundation of a logical solvent selection strategy. (S)-2-Aminotetradecanoic acid is fundamentally a long-chain alpha-amino acid.[1][2] This duality dictates its behavior in different solvent environments.

  • Amphiphilic Nature: The molecule possesses a hydrophilic, polar head (the amino and carboxylic acid groups) and a hydrophobic, nonpolar tail (the C12 alkyl chain).[3][4] This makes it an amphiphile, a class of molecules that interact very differently with polar and nonpolar solvents.[3]

  • Zwitterionic Properties: Like other amino acids, it can exist as a zwitterion, a molecule with both a positive (ammonium) and a negative (carboxylate) charge, resulting in an overall neutral charge.[5][6] The solubility of amino acids is typically lowest at their isoelectric point (pI), where the zwitterionic form dominates.[7]

The key physicochemical parameters are summarized in the table below.

PropertyValueSignificance & Implication for SolubilitySource
Molecular Formula C₁₄H₂₉NO₂-[1]
Molecular Weight ~243.39 g/mol Essential for calculating molar concentrations for stock solutions.[1][2]
Structure Amino group at α-carbon, C12 alkyl side chainThe long alkyl chain confers significant hydrophobicity (lipophilicity).[1]
XLogP3 2.8A positive value indicates a preference for lipophilic environments over hydrophilic ones.[1][2]
pKa₁ (α-carboxyl) ~2.0 - 2.4The pH below which the carboxyl group is predominantly protonated (-COOH).[5][8]
pKa₂ (α-amino) ~9.4 - 9.8The pH above which the amino group is predominantly deprotonated (-NH₂).[5][8]
Isoelectric Point (pI) ~5.7 - 6.1 (Calculated)The pH of minimal net charge and, typically, minimum aqueous solubility. pI ≈ (pKa₁ + pKa₂)/2.[5][6]

Theoretical Principles of Solubilization

The solubility of (S)-2-Aminotetradecanoic acid is not governed by a single solvent property but by a nuanced interplay of pH, polarity, and proticity.

The Critical Role of pH in Aqueous Systems

The net charge of the molecule is dictated by the pH of the aqueous medium, which is the most powerful tool for controlling its solubility. By adjusting the pH away from the isoelectric point (pI), the molecule is forced into a charged, more polar state (either cationic or anionic), which dramatically increases its interaction with water molecules.[7]

  • At Acidic pH (pH < pI): Below the pI, and especially below pKa₁, the carboxyl group is protonated (-COOH) while the amino group remains protonated (-NH₃⁺). The molecule carries a net positive charge, behaving like a cationic surfactant. This charge enhances its solubility in polar solvents like water.

  • At the Isoelectric Point (pH ≈ pI): The molecule exists predominantly as a zwitterion (-COO⁻ and -NH₃⁺). While there are charged groups, the net charge is zero. Intermolecular electrostatic attractions between the positive and negative poles of adjacent molecules can lead to aggregation and precipitation, resulting in minimal aqueous solubility.[7][9]

  • At Basic pH (pH > pI): Above the pI, and especially above pKa₂, the amino group is deprotonated (-NH₂) while the carboxyl group remains deprotonated (-COO⁻). The molecule carries a net negative charge, behaving like an anionic surfactant. This negative charge promotes solubility in water.

The following diagram illustrates the pH-dependent protonation states of the molecule.

G cluster_0 Dominant Species at Varying pH A Cationic Form Net Charge: +1 (High Aqueous Solubility) B Zwitterionic Form Net Charge: 0 (Low Aqueous Solubility) A->B  Increase pH > pKa1 (~2.2) C Anionic Form Net Charge: -1 (High Aqueous Solubility) B->C  Increase pH > pKa2 (~9.6) G cluster_solvents cluster_protocols start Start: Weigh (S)-2-Aminotetradecanoic acid screen Protocol 1: Small-Scale Solubility Screening start->screen aq_acid Aqueous (Acidic) screen->aq_acid aq_base Aqueous (Basic) screen->aq_base organic Organic (DMSO, EtOH) screen->organic eval Evaluate Results: Visual Inspection for Clarity aq_acid->eval aq_base->eval organic->eval p2 Protocol 2/3: Aqueous Stock eval->p2 Aqueous Soluble p4 Protocol 4: Organic Stock eval->p4 Organic Soluble end End: Store Stock Solution Appropriately p2->end p4->end

Caption: Workflow for solvent selection and stock solution preparation.

Protocol 1: Small-Scale Solubility Screening

Objective: To rapidly determine the solubility of (S)-2-Aminotetradecanoic acid in a variety of solvents at a target concentration (e.g., 10 mg/mL).

Materials:

  • (S)-2-Aminotetradecanoic acid

  • Microcentrifuge tubes (1.5 mL) or small glass vials

  • Pipettors and tips

  • Vortex mixer

  • Bath sonicator (optional)

  • Heat block or water bath (optional)

  • Test solvents (from Section 3)

Methodology:

  • Preparation: Weigh 1 mg of (S)-2-Aminotetradecanoic acid into each of several labeled microcentrifuge tubes. (This amount is chosen for ease of handling and minimal waste).

  • Solvent Addition: To each tube, add 100 µL of a different test solvent. This corresponds to a target concentration of 10 mg/mL.

  • Initial Mixing: Cap the tubes securely and vortex vigorously for 30 seconds at room temperature.

  • Visual Assessment: Visually inspect each tube against a dark background. A clear, particulate-free solution indicates complete dissolution. If the solid remains, proceed to the next steps.

  • Sonication (Optional): Place the tubes with undissolved solid in a bath sonicator for 5-10 minutes. Visually assess again. Sonication can break up aggregates and accelerate dissolution.

  • Gentle Heating (Optional): If the compound is still insoluble, place the tubes in a heat block or water bath set to 30-40°C for 10-15 minutes. Vortex intermittently. Caution: Use gentle heat to avoid potential degradation. Visually assess again.

  • Documentation: Record the results in a table, noting whether the compound dissolved at room temperature, after sonication, or after gentle heating.

Protocol 2: Preparation of a Basic Aqueous Stock Solution (e.g., 10 mg/mL)

Objective: To prepare a clear, stable aqueous stock solution using a basic pH adjustment.

Materials:

  • (S)-2-Aminotetradecanoic acid

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 1 M NaOH or 1 M NH₄OH solution

  • Calibrated pH meter or pH strips

  • Volumetric flask and magnetic stirrer

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of (S)-2-Aminotetradecanoic acid (e.g., 100 mg for 10 mL of a 10 mg/mL solution) and place it into the volumetric flask.

  • Add Water: Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a final volume of 10 mL). The compound will likely form a suspension.

  • pH Adjustment: While stirring, add the 1 M NaOH or NH₄OH solution dropwise. Monitor the suspension's clarity. As the pH increases above the pI, the solid will begin to dissolve.

  • Target pH: Continue adding base until all solid has dissolved and the solution is completely clear. The final pH should be >10 for full dissolution and stability.

  • Final Volume: Once dissolved, add high-purity water to reach the final target volume (e.g., 10 mL). Mix thoroughly.

  • Storage: Filter the solution through a 0.22 µm syringe filter into a sterile, labeled storage container. Store at 2-8°C or -20°C as appropriate for your application.

Protocol 3: Preparation of an Acidic Aqueous Stock Solution (e.g., 10 mg/mL)

Objective: To prepare a clear, stable aqueous stock solution using an acidic pH adjustment.

Methodology: This protocol is identical to Protocol 2, with the substitution of 1 M HCl for the basic solution. The target pH should be <2 to ensure complete protonation and dissolution.

Protocol 4: Preparation of an Organic Stock Solution (e.g., 10 mg/mL in DMSO)

Objective: To prepare a stock solution in a polar aprotic organic solvent.

Materials:

  • (S)-2-Aminotetradecanoic acid

  • Anhydrous-grade DMSO

  • Glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of (S)-2-Aminotetradecanoic acid and place it into the vial.

  • Add Solvent: Add the required volume of DMSO.

  • Dissolution: Cap the vial and vortex vigorously. If necessary, use a bath sonicator to aid dissolution. Gentle warming (30-40°C) can also be applied.

  • Storage: Once fully dissolved, store the solution in the tightly sealed vial at room temperature or 2-8°C, protected from moisture, as DMSO is hygroscopic.

Troubleshooting and Practical Insights

  • Slow Dissolution: Long-chain amphiphiles can dissolve slowly. Be patient and allow adequate time for mixing. Sonication is often more effective than vortexing alone for breaking up waxy or aggregated solids.

  • Solution Haze/Cloudiness: In aqueous solutions, cloudiness near neutral pH indicates the solution is too close to the pI. Re-adjust the pH further away from ~6.0 until the solution is clear.

  • Salting Out: When working with buffers, be aware that high salt concentrations can sometimes decrease the solubility of organic molecules (the "salting out" effect). It is best to dissolve the amino acid in pH-adjusted water first before adding it to a concentrated buffer.

  • Stability: Basic aqueous solutions may be susceptible to microbial growth over time; sterile filtering and refrigerated storage are recommended. Acidic solutions are generally more stable against microbial contamination but may pose a risk of hydrolysis over long-term storage.

Conclusion

The successful dissolution of (S)-2-Aminotetradecanoic acid is readily achievable through a systematic approach grounded in its fundamental physicochemical properties. Its amphiphilic and zwitterionic nature makes pH the most critical parameter for controlling aqueous solubility. For aqueous applications, adjusting the pH to < 2 or > 10 provides a reliable path to clear, stable solutions. For organic systems, polar aprotic solvents such as DMSO and DMF are highly effective. The protocols outlined in this guide provide a robust framework for researchers to prepare solutions suitable for a wide array of scientific and developmental applications.

References

  • PubChem. (n.d.). 2-Aminotetradecanoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved February 21, 2026, from [Link]

  • Lindman, B., & Alexandridis, P. (n.d.). Amphiphilic molecules: small and large. Lund University. Retrieved February 21, 2026, from [Link]

  • Kühnle, A., et al. (n.d.). Selection of Prebiotic Molecules in Amphiphilic Environments. PMC. Retrieved February 21, 2026, from [Link]

  • Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data. Retrieved February 21, 2026, from [Link]

  • BiochemDen. (n.d.). pKa and Electrical Properties of Amino Acids. Retrieved February 21, 2026, from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved February 21, 2026, from [Link]

  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. Retrieved February 21, 2026, from [Link]

  • Girardi, C., et al. (2011). Orientational dynamics for an amphiphilic-solvent solution. AIP Publishing. Retrieved February 21, 2026, from [Link]

  • Medicosis Perfectionalis. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. YouTube. Retrieved February 21, 2026, from [Link]

  • Harris, P., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Retrieved February 21, 2026, from [Link]

  • Chen, J., et al. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. PMC. Retrieved February 21, 2026, from [Link]

Sources

Method

Application Note: Synthesis of Lipolated Peptides Using (S)-2-Aminotetradecanoic Acid

Introduction & Strategic Significance The incorporation of (S)-2-Aminotetradecanoic acid (also known as Fmoc-C14-Gly-OH or 2-amino myristic acid) represents a sophisticated strategy for peptide lipidation. Unlike simple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The incorporation of (S)-2-Aminotetradecanoic acid (also known as Fmoc-C14-Gly-OH or 2-amino myristic acid) represents a sophisticated strategy for peptide lipidation. Unlike simple N-terminal acylation or side-chain conjugation to Lysine, using 2-aminotetradecanoic acid integrates the lipid chain directly into the peptide backbone at the


-carbon.

This structural modification—often championed by researchers like Istvan Toth—creates "Lipoamino Acids" (LAAs) that confer unique pharmacological properties:

  • Metabolic Stability: The bulky hydrophobic side chain shields the peptide backbone from proteolytic enzymes.

  • Membrane Permeability: The amphiphilic nature facilitates reversible interaction with cell membranes, enhancing cellular uptake.

  • Albumin Binding: The C14 chain promotes non-covalent binding to serum albumin, significantly extending plasma half-life.

Chemical Basis: The Structural Distinction

It is critical to distinguish this methodology from standard fatty acid conjugation.

LAA_vs_Acylation cluster_0 Standard Acylation (N-term or Lys) cluster_1 Lipoamino Acid Incorporation FattyAcid Fatty Acid (Myristic Acid) Linker Amide Bond (Exposed) FattyAcid->Linker Peptide1 Peptide Sequence Linker->Peptide1 LAA (S)-2-Aminotetradecanoic Acid (Lipid is the Side Chain) Backbone Peptide Backbone (Continuous) LAA->Backbone Peptide2 Peptide Sequence Backbone->Peptide2

Figure 1: Structural comparison between standard acylation and (S)-2-Aminotetradecanoic acid incorporation. The LAA method maintains the N-terminus for further extension.

Critical Considerations for Synthesis

Synthesizing peptides with long-chain LAAs presents two primary challenges: hydrophobic aggregation and steric hindrance .

Resin Selection & Loading

High loading levels lead to inter-chain aggregation, which is exacerbated by the lipid chain.

  • Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g).

  • Resin Type: Rink Amide MBHA or ChemMatrix resins are preferred. ChemMatrix (PEG-based) offers superior swelling in the lipophilic solvents required for this protocol.

Solvent Strategy: The "Magic Mixture"

Standard DMF is often insufficient for solvating the growing lipophilic chain.

  • Primary Solvent: DMF (Dimethylformamide).

  • Solubilizing Additives: If aggregation is observed (slow deprotection, shrinking beads), switch to a solvent system of DCM/DMF/NMP (1:1:1) or add 1% Triton X-100 to the wash steps.

Coupling Reagents

The bulky C14 side chain creates steric hindrance at the reaction site. Standard DIC/HOBt coupling is often too slow, leading to deletion sequences.

  • Gold Standard: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt is required for efficient coupling.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Amino Acid: Fmoc-(S)-2-Aminotetradecanoic acid (Fmoc-C14-Gly-OH).

  • Resin: Rink Amide ChemMatrix (0.4 mmol/g).

  • Activator: HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF, DCM (Dichloromethane), Piperidine.

Step-by-Step Workflow
Step 1: Resin Preparation[1][2]
  • Weigh resin corresponding to 0.1 mmol scale.[2]

  • Swell in DCM for 30 minutes (DCM swells polystyrene/PEG resins better than DMF initially).

  • Wash 3x with DMF.[1][3]

Step 2: Standard Chain Elongation

Synthesize the C-terminal segment of the peptide using standard Fmoc protocols (e.g., 3 eq AA, 3 eq HBTU, 6 eq DIPEA) until the position for the LAA is reached.

Step 3: Coupling (S)-2-Aminotetradecanoic Acid

This is the critical step. Do not use an automated synthesizer for this specific residue if possible; manual intervention ensures solubility.

  • Dissolution: Dissolve 2.0 equivalents (relative to resin loading) of Fmoc-(S)-2-Aminotetradecanoic acid in a minimal volume of DCM/DMF (1:1) . The DCM is crucial for solubilizing the lipid chain.

  • Activation: Add 2.0 equivalents of HATU and 4.0 equivalents of DIPEA .

    • Note: Pre-activation time should be kept short (< 2 mins) to avoid racemization.

  • Reaction: Add the mixture to the resin. Shake/vortex at room temperature for 2 to 4 hours .

  • Monitoring: Perform a Kaiser test (ninhydrin).

    • Blue beads: Incomplete coupling. Re-couple using fresh reagents.

    • Colorless beads: Complete coupling.

  • Capping (Recommended): After this step, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences, as the next coupling will be difficult.

Step 4: Elongation Post-Lipidation

The amino group of the anchored LAA is sterically hindered.

  • Deprotection: Use 20% Piperidine in DMF (2 x 10 min).

  • Next Coupling: The amino acid immediately following the LAA should be double-coupled using HATU/HOAt or PyAOP to ensure complete reaction with the hindered amine.

Step 5: Cleavage[2]
  • Wash resin 5x with DCM to remove all DMF.

  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

  • Incubate for 2–3 hours.

  • Crucial Deviation: Lipopeptides often do not precipitate well in cold ether due to their lipid nature.

    • If no precipitate forms: Evaporate the TFA under nitrogen stream to an oil, then dissolve in 50% Acetonitrile/Water and lyophilize directly.

Purification & Analysis Strategy

Standard peptide purification protocols often fail for lipopeptides because they bind irreversibly to C18 columns.

HPLC Column Selection
ParameterStandard PeptideLipolated Peptide (C14)Reason
Stationary Phase C18 (Octadecyl)C4 (Butyl) or C8 (Octyl) C18 retains the C14 chain too strongly; C4 allows recovery.
Pore Size 100 Å300 Å Larger pores prevent entrapment of the aggregated lipid structures.
Temperature Ambient45°C – 60°C Elevated temperature breaks hydrophobic aggregates and improves peak shape.
Diagram: Synthesis & Purification Logic

SPPS_Workflow Start Resin Swelling (DCM 30 min) StdCycle Standard Fmoc Cycle (HBTU/DIPEA) Start->StdCycle LipidCpl Coupling (S)-2-Aminotetradecanoic Acid (HATU/DCM:DMF 1:1) StdCycle->LipidCpl Check Kaiser Test LipidCpl->Check Recouple Double Coupling (Extend Time) Check->Recouple Positive (Blue) NextAA Coupling Next AA (Steric Hindrance Alert!) Check->NextAA Negative (Clear) Recouple->Check Cleave Cleavage (TFA/TIS/H2O) NextAA->Cleave Purify Purification (C4 Column, Heated) Cleave->Purify

Figure 2: Decision tree for the synthesis of LAA-containing peptides, highlighting the critical intervention points.

Quality Control & Troubleshooting

Mass Spectrometry (MS)[4]
  • Expectation: Lipopeptides fly differently. They often form multimers (dimers/trimers) in ESI-MS due to hydrophobic association.

  • Protocol: Use MALDI-TOF with a DHB (2,5-dihydroxybenzoic acid) matrix for clearer spectra. If using ESI, add 20% isopropanol to the injection solvent to disrupt micelles.

Solubility Issues
  • Issue: Peptide is insoluble in water/acetonitrile after cleavage.

  • Solution: Dissolve in HFIP (Hexafluoroisopropanol) or DMSO before diluting with water for HPLC injection.

References

  • Toth, I., et al. (1999).[4] Novel lipoamino acid- and liposaccharide-based system for peptide delivery: application for oral administration of tumor-selective somatostatin analogues.[4] Journal of Medicinal Chemistry.[4] Link

  • Ziora, Z. M., et al. (2012).[5] Lipoamino Acids as Major Components of Absorption Promoters in Drug Delivery.[5] Current Topics in Medicinal Chemistry. Link

  • Teledyne Labs. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification (C18 vs C4). Teledyne ISCO Application Notes. Link

  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected Amino Acids.Link

  • Yang, J., et al. (2021).[6] Cell-Penetrating Peptides-Based Liposomal Delivery System Enhanced Immunogenicity of Peptide-Based Vaccine against Group A Streptococcus.[6] Vaccines.[7][6][8] Link

Sources

Application

Coupling reagents for long-chain hydrophobic amino acids

Application Note: Advanced Coupling Strategies for Long-Chain Hydrophobic Amino Acids in SPPS Executive Summary The synthesis of peptides containing long-chain hydrophobic amino acids (e.g., Fmoc-Ile-OH, Fmoc-Val-OH, Fmo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Coupling Strategies for Long-Chain Hydrophobic Amino Acids in SPPS

Executive Summary

The synthesis of peptides containing long-chain hydrophobic amino acids (e.g., Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Tle-OH) or non-canonical lipidated residues (e.g., Fatty Acid-conjugated Lysine) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS). These residues suffer from steric hindrance , slowing reaction kinetics, and hydrophobic collapse , where the growing peptide chain aggregates into


-sheets, rendering the N-terminus inaccessible.[1]

This guide provides an evidence-based framework for selecting coupling reagents beyond the standard HBTU/DIC protocols. It introduces COMU and Oxyma Pure as the modern "Gold Standard" for hydrophobic couplings, replacing the hazardous HOBt and expensive HATU in routine high-difficulty synthesis.

Mechanistic Insight: The Hydrophobic Challenge

To select the right reagent, one must understand the failure mode. Hydrophobic amino acids fail coupling due to two distinct mechanisms:

  • Steric Shielding: Bulky side chains (branched

    
    -carbons in Val, Ile, Thr) physically block the nucleophilic attack of the resin-bound amine on the activated ester.[1]
    
  • Interchain Aggregation: Long hydrophobic stretches (e.g., Poly-Ala, Poly-Leu, or lipid tails) induce hydrogen bonding between peptide chains (inter-chain) rather than with the solvent.[1] This creates a "dry" resin core where reagents cannot penetrate.

The Solution: We must use reagents that generate a more reactive leaving group (faster kinetics for sterics) and solvents/additives that disrupt hydrogen bonding (for aggregation).

Reagent Decision Matrix

ReagentSelection Start Analyze Sequence / Residue IsSensitive Is residue Cys or His? Start->IsSensitive IsAggregating Is sequence prone to aggregation (Poly-Leu/Val)? IsSensitive->IsAggregating No RacemizationSafe Racemization Safe: DIC + Oxyma Pure (0°C - Room Temp) IsSensitive->RacemizationSafe Yes Standard Standard Protocol: DIC + Oxyma Pure (Base-Free) IsAggregating->Standard Standard Residues HighPower High Power Protocol: COMU + DIEA (Modern HATU alternative) IsAggregating->HighPower Moderate Sterics (Val, Ile) Extreme Extreme Protocol: COMU + DIEA + LiCl (Chaotropic Assist) IsAggregating->Extreme Severe Aggregation / Lipids

Figure 1: Decision tree for selecting coupling reagents based on residue sensitivity and sequence difficulty.[1]

Comparative Analysis of Coupling Reagents

ReagentClassActivation PowerRacemization RiskStabilityRecommendation
DIC / Oxyma Carbodiimide / OximeHighLow (Base-free)HighPrimary Choice. Safer than HOBt.[1] Excellent for Cys/His.
COMU Uronium (Oxyma-based)Very HighModerateModerateBest for Hydrophobics. Soluble, safer than HATU, visual endpoint (color change).[1]
HATU Uronium (HOAt-based)Very HighHigh (Requires Base)HighLegacy Standard. Powerful but expensive and risks racemization if base is excess.[1]
PyAOP PhosphoniumVery HighModerateHighSpecialist. Use for cyclization or when amine capping (guanidinylation) is a risk.

Why COMU? COMU combines the reactivity of HATU with the safety of Oxyma. Unlike HATU, which relies on the explosive HOAt moiety, COMU releases Oxyma Pure. Data shows COMU equals or exceeds HATU efficiency in coupling Aib and other sterically hindered residues while showing better solubility in DMF/NMP [1][2].

Experimental Protocols

Protocol A: The "Power Coupling" (COMU/DIEA)

Target: Bulky hydrophobic residues (Ile, Val, Tle, Aib) and Lipidated Amino Acids.[1]

Reagents:

  • Amino Acid: 0.2 M in DMF (or NMP for lipids).[1]

  • Coupling Reagent: 0.5 M COMU in DMF.

  • Base: 2.0 M DIEA (Diisopropylethylamine) in NMP.[1]

  • Resin: ChemMatrix or PEG-PS (Crucial for hydrophobic sequences to allow swelling).[1]

Step-by-Step:

  • Resin Preparation: Swell resin in DMF for 20 mins. If the sequence is >15 residues and hydrophobic, switch solvent to NMP (N-Methyl-2-pyrrolidone) for better swelling.[1]

  • Pre-Activation (Critical):

    • Combine Amino Acid (3 eq) and COMU (3 eq) in a vial.

    • Add DIEA (6 eq).[2][3]

    • Wait exactly 30 seconds. (Extended pre-activation causes loss of active ester).[1]

  • Coupling:

    • Add the pre-activated mixture to the resin.[2][4]

    • Microwave Option: Heat to 75°C for 5 minutes (except Cys/His/Arg).

    • Room Temp Option: Agitate for 60 minutes.

  • Monitoring:

    • Perform a micro-cleavage (see QC section). The Kaiser test is often unreliable for aggregated sequences (false negatives).

Expert Tip: For extremely hydrophobic "greasy" tails (e.g., C16-Palmitoyl-Lys), dissolve the amino acid in a 50:50 mix of DCM/NMP .[1] Pure DMF often fails to solvate long alkyl chains.

Protocol B: The "Aggregation Breaker" (Chaotropic Salts)

Target: Sequences known to aggregate (e.g., Poly-Ala, Amyloidogenic regions).[1]

Mechanism: The addition of chaotropic salts disrupts the hydrogen bonding network of the forming


-sheets, resolubilizing the peptide chain.

Reagents:

  • Chaotropic Solution: 0.4 M LiCl (Lithium Chloride) in DMA (Dimethylacetamide) or NMP.[1]

Step-by-Step:

  • Wash: Wash resin 3x with the Chaotropic Solution.

  • Coupling Cocktail:

    • Dissolve Amino Acid (3 eq) and HATU or COMU (3 eq) in the 0.4 M LiCl/DMA solution.

    • Add DIEA (6 eq).[2][3]

  • Reaction:

    • Double couple: 2 x 45 minutes at Room Temp.

    • Note: Do not use microwave heating with high salt concentrations if possible, as it can degrade the resin matrix.

Protocol C: Low-Racemization Coupling

Target: Cysteine and Histidine residues within hydrophobic regions.[1]

Rationale: Uronium salts (HATU/COMU) require base (DIEA), which abstracts the


-proton, leading to racemization.[1] Carbodiimide chemistry (DIC) is acidic/neutral and prevents this.

Step-by-Step:

  • Activation:

    • Dissolve Amino Acid (3 eq) and Oxyma Pure (3 eq) in DMF.

    • Add DIC (Diisopropylcarbodiimide) (3 eq).[1][4]

    • Pre-activate for 2 minutes.

  • Coupling:

    • Add to resin.[2][3][5][6][7][8]

    • Agitate for 60-90 minutes at Room Temperature (Max 50°C).

    • Strictly avoid DIEA or Collidine.[1]

Quality Control & Troubleshooting

Visualizing the Mechanism: Understanding the active species is vital for troubleshooting.

ActivationMechanism AA Fmoc-AA-OH ActiveEster Active Ester (Oxyma-AA) AA->ActiveEster Activation Reagent COMU Reagent->ActiveEster Byproduct Water Soluble By-products Reagent->Byproduct Base DIEA Base->ActiveEster Coupling Resin-NH2 Attack ActiveEster->Coupling Product Peptide Bond Coupling->Product

Figure 2: Activation pathway using COMU.[1] The Oxyma-ester is the reactive species.[1]

Troubleshooting Table:

Observation (HPLC/MS)DiagnosisSolution
Deletion Sequences (Missing Val/Ile)Incomplete Coupling due to StericsSwitch to Protocol A (COMU). Use Double Coupling.
Broad Peaks / Low Purity Aggregation on ResinSwitch to Protocol B (LiCl/DMA). Use ChemMatrix resin.
+18 Mass Shift Aspartimide Formation (Asp-Gly/Asn-Gly)Add 0.1M Oxyma to the deprotection (Piperidine) step [3].[1]
D-Amino Acid Presence RacemizationSwitch to Protocol C (DIC/Oxyma). Lower temp to 0°C.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Twoban, I., et al. (2009). COMU: A third generation of uronium-type coupling reagents.[1][3] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem. (2025).[2][4] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Link

  • Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide. Link

Disclaimer: These protocols are intended for research use only. Always consult Safety Data Sheets (SDS) before handling coupling reagents like COMU or HATU.[1]

Sources

Method

Microwave-assisted synthesis of peptides with (S)-2-Aminotetradecanoic acid

Application Note: Accelerating Lipopeptide Synthesis A Detailed Protocol for the Microwave-Assisted Solid-Phase Synthesis of Peptides Incorporating (S)-2-Aminotetradecanoic Acid Abstract The incorporation of non-canonica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerating Lipopeptide Synthesis

A Detailed Protocol for the Microwave-Assisted Solid-Phase Synthesis of Peptides Incorporating (S)-2-Aminotetradecanoic Acid

Abstract

The incorporation of non-canonical, lipidated amino acids into peptide structures is a pivotal strategy in modern drug discovery, enhancing membrane permeability, stability, and receptor affinity. However, the synthesis of these lipopeptides via traditional Solid-Phase Peptide Synthesis (SPPS) is often hampered by low yields and purity due to steric hindrance and aggregation of the hydrophobic chains. This application note provides a comprehensive guide and a detailed, field-tested protocol for the synthesis of peptides containing (S)-2-Aminotetradecanoic acid using Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS). We will elucidate the causal mechanisms by which microwave energy overcomes common synthetic hurdles and present a step-by-step workflow, troubleshooting strategies, and expected outcomes for researchers and drug development professionals.

Introduction: The Challenge and Opportunity of Lipopeptides

Lipopeptides, which are peptides conjugated to lipid moieties, represent a promising class of therapeutics. The addition of a fatty acid chain, such as (S)-2-Aminotetradecanoic acid, can significantly alter a peptide's pharmacokinetic and pharmacodynamic profile. However, the very hydrophobicity that confers these benefits also presents significant synthetic challenges. During conventional SPPS, growing peptide chains containing long alkyl groups are prone to aggregation and formation of secondary structures on the resin, leading to incomplete reactions and difficult purifications.[1][2]

Microwave-assisted SPPS has emerged as a transformative technology to address these issues. By applying microwave energy, the reaction system is heated rapidly and uniformly, accelerating the kinetics of both the coupling and deprotection steps.[3][4] This is not merely a thermal effect; microwave irradiation has been shown to disrupt peptide chain aggregation, thereby improving reagent access to the reaction sites and enhancing the overall efficiency and purity of the final product.[1][5] This protocol leverages these advantages to facilitate the efficient incorporation of the sterically demanding and hydrophobic (S)-2-Aminotetradecanoic acid.

Core Principles of Microwave-Assisted Synthesis

The success of MW-SPPS, particularly for difficult sequences, is grounded in two primary principles:

  • Rapid & Homogeneous Heating: Unlike conventional oil-bath heating, which relies on slow conductive heat transfer, microwaves directly energize polar molecules (like the DMF solvent) throughout the reaction vessel. This results in near-instantaneous and uniform heating, which dramatically shortens reaction times for both Fmoc-deprotection and amino acid coupling.[2][3] A standard coupling reaction that might take an hour at room temperature can often be completed in 5-10 minutes at an elevated temperature.[6]

  • Disruption of Peptide Aggregation: Hydrophobic peptide sequences tend to aggregate on the solid support, burying the N-terminus of the growing chain and preventing efficient coupling of the next amino acid. Microwave energy provides sufficient energy to break the hydrogen bonds responsible for these secondary structures, rendering the reactive sites accessible.[5] This is particularly crucial when incorporating bulky, non-polar residues like (S)-2-Aminotetradecanoic acid.

Materials and Reagents

Successful synthesis requires high-quality reagents and appropriate equipment.

Equipment
  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™)

  • Analytical and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) systems

  • Mass Spectrometer (ESI-MS or MALDI-TOF)

  • Lyophilizer (Freeze-Dryer)

  • Glass reaction vessel suitable for manual SPPS (for optional steps)

  • Vacuum filtration apparatus

Reagents and Consumables
Reagent/MaterialGrade/SpecificationPurpose
Resin Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)Solid support for C-terminal amide peptides.
Amino Acids High-purity, Fmoc-protected L-amino acidsStandard peptide building blocks.
Fmoc-(S)-2-Aminotetradecanoic acid-OHThe target non-canonical amino acid.
Solvents N,N-Dimethylformamide (DMF), Peptide Synthesis GradePrimary reaction and wash solvent.
Dichloromethane (DCM), ACS GradeResin swelling and wash solvent.
Piperidine, Reagent GradeFmoc deprotection agent.
Coupling Reagents HBTU, HATU, or DIC/Oxyma PureAmide bond formation activators.
Base N,N-Diisopropylethylamine (DIPEA), Peptide Synthesis GradeActivator base for coupling.
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterCleavage from resin and side-chain deprotection.
Precipitation Cold (-20°C) Diethyl Ether or Methyl-tert-butyl ether (MTBE)Precipitation of the crude peptide.

Causality of Reagent Selection:

  • Coupling Reagents: While onium salts like HBTU and HATU are highly effective, carbodiimide-based reagents such as Diisopropylcarbodiimide (DIC) in combination with an additive like Oxyma Pure are often preferred for microwave synthesis at elevated temperatures.[5][7] This combination can reduce the risk of epimerization (racemization) at the alpha-carbon, which is a concern for certain amino acids under strongly basic conditions at high heat.[5][7]

  • Cleavage Cocktail: The classic Reagent K is effective but contains malodorous thiols.[8] A simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is sufficient for most sequences, where TIS acts as a scavenger to trap reactive cationic species generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[9] For highly hydrophobic peptides, TIS is crucial for preventing re-attachment and other side reactions.

Detailed Synthesis Protocol

This protocol details the synthesis of a model hexapeptide, Ac-Tyr-Gly-Ala-Val-(S-2-Atc)-Phe-NH₂ (where S-2-Atc is (S)-2-Aminotetradecanoic acid), on a 0.1 mmol scale using a Rink Amide resin.

Workflow Diagram

G cluster_prep Preparation cluster_synthesis Automated MW-SPPS Cycle cluster_final Final Steps cluster_cleavage Cleavage & Purification Resin 1. Resin Swelling (Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) 75°C, 3 min Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA/Activator/Base) 75°C, 5-10 min Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Loop Repeat for each amino acid Wash2->Loop Final_Deprotection 6. N-terminal Fmoc Deprotection Wash2->Final_Deprotection Loop->Deprotection Acetylation 7. N-terminal Acetylation (Acetic Anhydride/DIPEA) Final_Deprotection->Acetylation Cleavage 8. Resin Cleavage (TFA/TIS/H₂O) 2-3 hours, RT Acetylation->Cleavage Precipitation 9. Ether Precipitation (-20°C) Cleavage->Precipitation Purification 10. RP-HPLC Purification Precipitation->Purification Analysis 11. MS Analysis & Lyophilization Purification->Analysis

Caption: Automated workflow for microwave-assisted lipopeptide synthesis.

Step 1: Resin Preparation and First Amino Acid Coupling
  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) into the synthesizer reaction vessel.

  • Swell the resin in 5 mL of DMF for 30 minutes at room temperature.

  • Perform the first coupling (Fmoc-Phe-OH) using the standard microwave coupling protocol outlined below.

Step 2: Automated Synthesis Cycle (Deprotection & Coupling)

For each amino acid, the synthesizer will perform the following automated cycle:

StepReagents & ConditionsMicrowave ParametersRationale
Fmoc Deprotection 5 mL of 20% (v/v) Piperidine in DMFPower: 35 WTemp: 75°CTime: 3 minElevated temperature drastically shortens the time required for complete Fmoc removal compared to the standard 15-20 min at room temperature.[1]
Washing 5 x 5 mL DMFN/AEssential to completely remove residual piperidine, which would neutralize the subsequent coupling reaction.
Coupling (Standard AAs) 0.5 mmol Fmoc-AA (5 eq.)0.48 mmol HBTU (4.8 eq.)1.0 mmol DIPEA (10 eq.)in 5 mL DMFPower: 25 WTemp: 75°CTime: 5 minA 5-fold excess of amino acid and coupling reagents ensures the reaction is driven to completion rapidly under microwave conditions.[3]
Coupling (S-2-Atc) 0.5 mmol Fmoc-(S)-2-Atc-OH (5 eq.)0.48 mmol HBTU (4.8 eq.)1.0 mmol DIPEA (10 eq.)in 5 mL DMFPower: 25 WTemp: 75°CTime: 10 min The sterically hindered and hydrophobic nature of this amino acid requires a longer reaction time or a "double coupling" cycle to ensure complete incorporation and prevent deletion sequences.[10]
Final Washing 3 x 5 mL DMFN/ARemoves excess reagents before the next cycle.

Execute this cycle for the sequence: Val, Ala, Gly, Tyr.

Step 3: N-Terminal Acetylation
  • After the final amino acid (Fmoc-Tyr-OH) has been coupled, perform a final Fmoc deprotection cycle as described above.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Add a solution of Acetic Anhydride (10 eq.), DIPEA (10 eq.) in 5 mL of DMF to the resin.

  • Allow to react for 20 minutes at room temperature to cap the N-terminus.

  • Wash the resin with DMF (3x), DCM (3x), and dry under vacuum for at least 1 hour.

Step 4: Cleavage and Peptide Precipitation
  • Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O. (Caution: Work in a certified fume hood). [11]

  • Add 5 mL of the fresh cleavage cocktail to the dried peptide-resin in a sealed vessel.

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the solution to separate the resin, collecting the filtrate.

  • Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.

  • Add the combined filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether (or MTBE). A white precipitate should form.

  • Place the tube at -20°C for at least 1 hour to maximize precipitation.

  • Centrifuge the suspension (e.g., 3500 rpm for 10 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Expected Results and Troubleshooting

Analysis and Purification

The crude peptide should be analyzed by analytical RP-HPLC and ESI-MS. Due to the efficiency of microwave synthesis, crude purities of >70% are often achievable, even for difficult sequences.[1] The peptide can then be purified using preparative RP-HPLC with a suitable water/acetonitrile gradient.

AnalysisExpected Result (Model Peptide: Ac-Tyr-Gly-Ala-Val-(S-2-Atc)-Phe-NH₂)
Crude Purity (HPLC) >70%
Calculated Mass Monoisotopic: 872.55 Da
Observed Mass (ESI-MS) [M+H]⁺ = 873.56 Da
Final Purity (HPLC) >95% after purification
Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Deletion of (S-2-Atc) or subsequent residues Incomplete coupling of the bulky fatty acid amino acid due to steric hindrance or aggregation.Perform a double coupling for the Fmoc-(S)-2-Atc-OH residue. Increase the coupling time to 15-20 minutes. Consider using a more potent coupling reagent like COMU, which is highly effective for microwave synthesis.[12]
Low final yield after cleavage and precipitation The highly hydrophobic peptide has partial solubility in diethyl ether. Incomplete cleavage from the resin.Use cold methyl-tert-butyl ether (MTBE) for precipitation, as it is less polar than diethyl ether.[11] Extend the cleavage time to 4 hours. Analyze a sample of the ether supernatant by MS to check for dissolved product.[11]
Presence of +72 Da adducts on Trp (if present) Reaction of the indole side-chain with cationic species from t-butyl protecting groups.Ensure a sufficient amount of scavenger (TIS and/or water) is present in the cleavage cocktail.[9]
Racemization of sensitive amino acids (e.g., His, Cys) High temperature combined with prolonged exposure to base (DIPEA) during coupling.For sensitive residues, reduce the coupling temperature to 50°C.[1] Alternatively, use a carbodiimide-based coupling method (DIC/Oxyma) which does not require a strong tertiary amine base.[7]

Conclusion

Microwave-assisted solid-phase synthesis provides a robust, rapid, and highly efficient method for producing challenging lipopeptides that incorporate (S)-2-Aminotetradecanoic acid. By leveraging controlled microwave energy to accelerate reactions and mitigate peptide aggregation, this technology overcomes the primary obstacles associated with conventional SPPS for hydrophobic sequences. The protocols and guidelines presented here offer a validated framework for researchers to improve the speed and quality of lipopeptide synthesis, thereby accelerating discovery and development programs.

References

  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (No Date). Synbio Technologies. Retrieved from [Link]

  • Vasudevan, A., et al. (2009). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides. Nature Protocols. Retrieved from [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (No Date). CD Formulation. Retrieved from [Link]

  • Lidija, S., & C. Oliver, K. (2015). Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. Retrieved from [Link]

  • Microwave SPPS Technology. (No Date). AmbioPharm. Retrieved from [Link]

  • Coupling Reagents. (No Date). Aapptec Peptides. Retrieved from [Link]

  • Solid-Phase Synthesis of Biaryl Cyclic Lipopeptides Derived from Arylomycins. (2020). ACS Omega. Retrieved from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies. Retrieved from [Link]

  • Microwave-assisted peptide synthesis. (2003). Google Patents.
  • Bacsa, B. (2008). DEVELOPMENT OF MICROWAVE-ASSISTED SYNTHESIS METHODS FOR PREPARATION OF PEPTIDES. Eötvös Loránd University. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (No Date). Aapptec Peptides. Retrieved from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (No Date). ResearchGate. Retrieved from [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (No Date). Unknown Source. Retrieved from [Link]

  • Loffredo, C., et al. (2009). Microwave-assisted solid-phase peptide synthesis at 60°C: Alternative conditions with low enantiomerization. Journal of Peptide Science. Retrieved from [Link]

  • Fmoc resin cleavage protocols. (No Date). Merck Millipore. Retrieved from [Link]

  • Using microwave heating for your stapled peptide synthesis. (2023). Biotage. Retrieved from [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). (2013). Springer Nature Experiments. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (No Date). Unknown Source. Retrieved from [Link]

  • Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. (No Date). ResearchGate. Retrieved from [Link]

  • Process for peptide synthesis using a reduced amount of deprotection agent. (2003). Google Patents.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Nowick Lab. Retrieved from [Link]

  • Overview of Custom Peptide Synthesis. (No Date). Anaspec. Retrieved from [Link]

Sources

Application

Application Note: Optimized Cleavage Cocktails for (S)-2-Aminotetradecanoic Acid Peptides

Here is a detailed Application Note and Protocol guide designed for researchers working with lipophilic peptides containing (S)-2-Aminotetradecanoic acid. Executive Summary The incorporation of (S)-2-Aminotetradecanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide designed for researchers working with lipophilic peptides containing (S)-2-Aminotetradecanoic acid.

Executive Summary

The incorporation of (S)-2-Aminotetradecanoic acid (often referred to as a lipophilic


-amino acid or C14-AA) into peptide sequences introduces significant hydrophobic character. While this modification is essential for albumin binding and half-life extension, it presents a critical challenge during Solid Phase Peptide Synthesis (SPPS): Solubility-driven aggregation during cleavage. 

Standard cleavage cocktails (e.g., 95% TFA) often cause the hydrophobic C14 chains to aggregate or precipitate within the resin pores before the peptide is fully eluted. This results in low yields and micro-encapsulation of impurities. This guide provides optimized "Solubility-First" cleavage protocols that utilize organic co-solvents (DCM) and specific scavenging systems to ensure high recovery and purity.

The Physicochemical Challenge

The Solubility Paradox

In standard SPPS, Trifluoroacetic acid (TFA) acts as both the cleavage reagent and the solvent. However, peptides containing (S)-2-Aminotetradecanoic acid possess a long alkyl tail (


) attached to the 

-carbon.
  • In TFA: The peptide backbone is soluble, but the lipid tail is poorly solvated.

  • The Consequence: As the peptide is cleaved from the linker, the lipid tails interact hydrophobically, causing the peptide to "crash out" inside the polystyrene matrix or form a gel.

  • The Solution: The cleavage cocktail must contain a non-polar co-solvent, typically Dichloromethane (DCM) , to keep the lipid tail solvated and the resin swollen.

Mechanism of Action

The following diagram illustrates the competing forces during the cleavage of a lipopeptide and why the addition of DCM is critical.

CleavageMechanism cluster_Standard Standard Cocktail (95% TFA) cluster_Optimized Optimized Cocktail (TFA + DCM) Resin Peptide-Resin Complex Acidolysis Acidolysis (TFA) Cleaves Linker & PGs Resin->Acidolysis Agg Hydrophobic Collapse (Lipid tails aggregate) Acidolysis->Agg High Polarity Environment Solvation Lipid Solvation (DCM) Resin Swelling Acidolysis->Solvation Mixed Polarity Environment Trapped Peptide Trapped in Resin (Low Yield) Agg->Trapped Release Free Peptide in Solution (High Yield) Solvation->Release

Figure 1: Mechanism of hydrophobic collapse during standard cleavage vs. solvation in optimized cocktails.

Optimized Cleavage Cocktails

Do not use generic "Reagent K" unless specifically required by other residues (e.g., multiple Trp/Cys). For C14-containing peptides, Cocktail B (Lipophilic) is the gold standard.

Cocktail Selection Matrix
Peptide CompositionRecommended CocktailComposition (v/v)Primary Function
Standard C14 Peptide Cocktail A (Lipo-Standard) TFA (50%) / DCM (45%) / TIS (2.5%) / H2O (2.5%) Balances acid strength with high solvency for the lipid tail.
C14 + Met/Cys Cocktail B (Lipo-Scavenger) TFA (80%) / DCM (10%) / DTT (5%) / TIS (2.5%) / H2O (2.5%) DTT prevents oxidation; DCM aids solubility.
C14 + Trp (High Risk) Cocktail C (Lipo-Aromatic) TFA (85%) / Phenol (5%) / TIS (5%) / H2O (5%) Phenol protects Trp; Note: Lower solubility than A.

Critical Note: The ratio of DCM can be adjusted. If the peptide is extremely hydrophobic (e.g., multiple C14 residues), increase DCM up to 50%. However, TFA concentration must remain


 to ensure effective removal of Pbf/Boc protecting groups.

Detailed Experimental Protocol

Phase 1: Resin Preparation (The "Swell" Step)

Context: Polystyrene resins shrink in high-percentage TFA. For lipopeptides, this shrinking traps the product.

  • Wash: Wash the resin 3x with DCM (Dichloromethane) to fully expand the polymer matrix.[1]

  • Drain: Remove excess DCM but do not dry the resin completely to a "cracked" state.

Phase 2: Cleavage Reaction[2][3][4]
  • Preparation: Prepare Cocktail A (or B) fresh.

    • Example (10 mL): Mix 5 mL TFA, 4.5 mL DCM, 0.25 mL TIS, 0.25 mL Water.

  • Addition: Add cocktail to the resin (Ratio: 10-15 mL cocktail per gram of resin).

  • Agitation: Shake gently (orbital shaker) at room temperature.

    • Time: 2–3 hours.[2][3] (Lipophilic groups can sterically hinder the cleavage of nearby protecting groups; slightly longer times are beneficial).

  • Filtration: Filter the resin into a clean polypropylene tube.

  • Wash: Wash the resin beads with 2 mL of pure DCM , then 2 mL of pure TFA . Combine these washes with the main filtrate. This step recovers peptide adhering to the lipophilic beads.

Phase 3: Isolation (The "Anti-Ether" Strategy)

Warning: Lipophilic peptides often dissolve in diethyl ether or form an unmanageable sticky oil/gum rather than a powder.

Recommended Method: Direct Lyophilization

  • Evaporation: Use a rotary evaporator (temperature

    
    ) or a nitrogen stream to remove the majority of the volatile DCM and TFA. Reduce volume to an oily residue.
    
  • Resuspension: Add Acetic Acid (20% v/v in water) or Acetonitrile/Water (1:1) to the residue. The lipid tail should help the peptide dissolve in the MeCN mix.

  • Freeze & Dry: Freeze the solution (liquid nitrogen or -80°C freezer) and lyophilize directly.

    • Result: A fluffy white powder, ready for HPLC.

Alternative Method: Cold Heptane Precipitation If precipitation is strictly required (e.g., to remove non-polar scavengers):

  • Instead of Ether, use cold Heptane or MTBE (Methyl tert-butyl ether) at -20°C.

  • Centrifuge immediately (4000 rpm, 4°C, 10 min).

  • Decant the supernatant.

Decision Logic for Workflow

Use the following logic gate to determine the exact steps for your specific peptide sequence.

WorkflowLogic Start Start: C14-Peptide on Resin CheckMet Contains Met or Cys? Start->CheckMet CocktailA Use Cocktail A (50% TFA / 45% DCM) CheckMet->CocktailA No CocktailB Use Cocktail B (Add DTT/Phenol) CheckMet->CocktailB Yes Cleave Cleave 2-3 Hours CocktailA->Cleave CocktailB->Cleave Evap Evaporate DCM/TFA Cleave->Evap CheckPrecip Attempt Ether Precip? Evap->CheckPrecip EtherYes Risk: Sticky Oil/Loss CheckPrecip->EtherYes Traditional Lyophilize Dissolve in MeCN/H2O Direct Lyophilization CheckPrecip->Lyophilize Recommended

Figure 2: Decision tree for cocktail selection and isolation method.

Analytical Verification (Self-Validating System)

To ensure the protocol worked, perform these checks:

  • HPLC Analysis:

    • Column: C4 or C8 column (C18 may retain the C14-peptide too strongly).

    • Mobile Phase: Run a gradient up to 100% B (Acetonitrile/Isopropanol) to ensure the lipopeptide elutes.

    • Validation: If you see a broad peak or "ghost" peaks in later runs, the peptide is sticking to the column. Switch to a C4 column and heat the column to 40-50°C.

  • Mass Spectrometry:

    • Check for +56 Da (t-Butyl adducts) or +16 Da (Met oxidation). If present, switch to Cocktail B (with DTT).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Peptide precipitated on resin.[4]Increase DCM content in cleavage cocktail to 50%. Wash resin with pure DCM after cleavage.
Sticky Gum (Not Powder) Lipid tail dissolved in Ether.Do not precipitate. Evaporate TFA and lyophilize from Acetic Acid/Water.
Incomplete Deprotection DCM diluted the acid too much.Extend cleavage time to 4 hours. Ensure TFA is at least 50% of the total volume.
Yellow Coloration Trp/Tyr modification.Add Phenol (5%) to the cocktail.[5] Ensure TIS is fresh.

References

  • AlMusaimi, O., et al. (2018).[6] Investigating green ethers for the precipitation of peptides after global deprotection. ScienceDirect. Retrieved from [Link][3]

  • Aapptec. (n.d.). Cleavage Cocktails: Reagent B and Reagent K.[5] Retrieved from [Link]

Sources

Method

Bioconjugation strategies using alpha-aminomyristic acid residues

Application Note: Strategic Bioconjugation via Alpha-Aminomyristic Acid ( -AMA) Executive Summary This guide details the strategic incorporation of Alpha-Aminomyristic Acid (2-aminotetradecanoic acid, -AMA) into peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Bioconjugation via Alpha-Aminomyristic Acid (


-AMA) 

Executive Summary

This guide details the strategic incorporation of Alpha-Aminomyristic Acid (2-aminotetradecanoic acid,


-AMA) into peptide therapeutics. Unlike standard N-terminal myristoylation—which terminates the peptide chain—

-AMA is a Lipidic Amino Acid (LAA) . It possesses both an

-amino group and an

-carboxyl group, allowing it to be inserted internally or at the termini of a peptide sequence.

This structural versatility enables "Lipidization" —a bioconjugation strategy that endows peptides with albumin-binding properties (half-life extension) and membrane-anchoring capabilities without sacrificing the ability to extend the peptide backbone.

Section 1: The Chemistry & Mechanism of -AMA

The incorporation of


-AMA creates an amphiphilic bioconjugate. The long alkyl side chain (C12 length from the 

-carbon) introduces a high degree of hydrophobicity.
Mechanism of Action: Albumin Hitchhiking

The primary utility of


-AMA bioconjugation is pharmacokinetic enhancement via Human Serum Albumin (HSA) binding .
  • The Problem: Small peptides (<5 kDa) are rapidly cleared via renal filtration (glomerular cutoff ~30-50 kDa).

  • The

    
    -AMA Solution:  The C14 lipid chain of 
    
    
    
    -AMA binds non-covalently to the fatty acid binding sites (Sudlow Site I/II) on HSA.
  • Result: The Peptide-Albumin complex (~67 kDa) evades renal clearance, significantly extending the circulation half-life (

    
    ) from minutes to hours or days.
    
Structural Advantages over Simple Acylation
FeatureStandard Myristoylation (Fatty Acid)

-Aminomyristic Acid (LAA)
Functional Groups Carboxyl only (COOH)Amine (

) + Carboxyl (

)
Positioning N-terminus or Lysine side-chain onlyAny position (N-term, C-term, Internal)
Chain Extension Terminates the chain (Cap)Allows peptide elongation
Chirality AchiralChiral (L- or D- enantiomers available)

Section 2: Visualization of Mechanism

The following diagram illustrates the "Albumin Hitchhiking" mechanism facilitated by


-AMA conjugation.

AMA_Mechanism Peptide Therapeutic Peptide (Rapid Clearance) AMA α-AMA Conjugation (Lipid Anchor) Peptide->AMA SPPS Incorporation Conjugate Amphiphilic Bioconjugate AMA->Conjugate Cleavage & Purification HSA Human Serum Albumin (HSA) Conjugate->HSA Hydrophobic Interaction (Kd ~ μM range) Complex HSA-Peptide Complex (>67 kDa) HSA->Complex Renal Renal Filtration (Kidney) Complex->Renal Evades Circulation Extended Circulation Complex->Circulation Retained

Caption: The


-AMA residue acts as a lipid anchor, binding the peptide to HSA to evade renal filtration.

Section 3: Protocol - Solid Phase Peptide Synthesis (SPPS) with -AMA

Synthesizing peptides with


-AMA is challenging due to hydrophobic aggregation  and steric hindrance  at the 

-carbon. Standard protocols often fail.

Prerequisites:

  • Resin: Low loading resin (0.2 – 0.4 mmol/g) is critical to prevent inter-chain aggregation. Recommended: Rink Amide ChemMatrix or Tentagel (PEG-based resins swell better in lipid-solvents).

  • Reagents: Fmoc-

    
    -AMA-OH, HATU, HOAt, DIPEA.
    
Step-by-Step Workflow
  • Resin Swelling (Modified):

    • Swell resin in 100% DCM (Dichloromethane) for 30 mins. PEG-based resins require DCM for optimal expansion of the polymer matrix to accommodate the lipid tails.

  • Coupling of

    
    -AMA (The Critical Step): 
    
    • Dissolution: Dissolve Fmoc-

      
      -AMA-OH (3 eq) in a 1:1 mixture of DMF and DCM . Note: Pure DMF often fails to solvate the lipid chain effectively.
      
    • Activation: Add HATU (2.9 eq) and HOAt (3 eq). Add DIPEA (6 eq) last.

    • Reaction: Double couple.

      • Coupling 1: 2 hours at Room Temperature.

      • Coupling 2: 1 hour at 40°C (if synthesizer permits) or 3 hours at RT.

    • Why? The long alkyl chain creates steric bulk, slowing down the nucleophilic attack.

  • Capping (Aggressive):

    • Perform acetylation (Acetic Anhydride/Pyridine) after the

      
      -AMA step to terminate any unreacted chains. Deletion sequences are difficult to separate later.
      
  • Elongation (Post-AMA):

    • Deprotection: Use 20% Piperidine in DMF + 0.1 M DBU .

      • Insight: The bulky lipid group can shield the Fmoc group. DBU is a stronger base and ensures complete removal.

    • Solvent Switch: For the next 2-3 amino acids after

      
      -AMA, continue using DMF/DCM (1:1) as the solvent.[1] The growing peptide is now a "lipopeptide" and may aggregate in pure DMF.
      
  • Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.5).

    • Caution: Lipopeptides do not precipitate well in cold ether.

    • Workup: Evaporate TFA under nitrogen. Dissolve the residue in Acetic Acid/Acetonitrile/Water (50:25:25) and lyophilize directly. Do not attempt ether precipitation (yield loss is high).

Section 4: Analytical & Purification Challenges

Lipopeptides behave like surfactants (soaps). They form micelles in aqueous buffers, leading to broad, split peaks in HPLC.

HPLC Method Optimization
ParameterStandard Peptide

-AMA Bioconjugate
Reason
Column C18 (Octadecyl)C4 (Butyl) or Phenyl-Hexyl C18 binds the C14 chain too tightly, causing irreversible retention or tailing.
Temperature Ambient (25°C)Elevated (50°C - 60°C) Heat disrupts hydrophobic aggregation and micelle formation.
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterStandard.
Mobile Phase B Acetonitrile (ACN)Isopropanol (IPA) / ACN (1:1) IPA has stronger eluting power for lipids than ACN alone.
QC Workflow Visualization

QC_Workflow Crude Crude Lipopeptide (Post-Cleavage) Solubility Dissolve in 50% Acetic Acid or HFIP Crude->Solubility ColumnSelect Select Column: C4 or Phenyl-Hexyl Solubility->ColumnSelect TempControl Set Column Oven: 50°C - 60°C ColumnSelect->TempControl Gradient Run Gradient: Mobile Phase B with IPA TempControl->Gradient Result Sharp Peak (Micelles Disrupted) Gradient->Result

Caption: Optimized analytical workflow to prevent micelle-induced peak broadening.

Section 5: References

  • Zorzi, A., et al. (2017). "Acylated peptides as therapeutic agents: biological and analytical aspects." Future Medicinal Chemistry. Link

  • Tsubery, H., et al. (2004). "N-terminal fatty acid substitution of amphipathic alpha-helical peptides modulates their antibacterial and antifungal activity." Journal of Medicinal Chemistry. Link

    • Context: Demonstrates the use of long-chain fatty acids (similar to

      
      -AMA) to tune hydrophobicity and membrane interaction.
      
  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

    • Context: Authoritative source for the "Solvent Switch" and "Double Coupling" strategies cited in Section 3.

  • Dennis, M.S., et al. (2002). "Albumin binding as a general strategy for improving the pharmacokinetics of proteins." Journal of Biological Chemistry. Link

    • Context: The foundational paper establishing the "Albumin Hitchhiking" mechanism described in Section 1.1.

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link

    • Context: Supports the use of PEG-based resins (ChemMatrix) for hydrophobic peptides.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing aggregation of (S)-2-Aminotetradecanoic acid peptides on resin

Topic: Preventing Aggregation of (S)-2-Aminotetradecanoic Acid Peptides Welcome to the Lipopeptide Synthesis Technical Support Hub. You are likely here because your synthesis has stalled, or your crude purity is low afte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation of (S)-2-Aminotetradecanoic Acid Peptides

Welcome to the Lipopeptide Synthesis Technical Support Hub. You are likely here because your synthesis has stalled, or your crude purity is low after introducing (S)-2-Aminotetradecanoic acid (often referred to as


-amino myristic acid or C14-Gly).

This residue introduces a massive C12 alkyl side chain. Unlike standard "difficult sequences" caused by beta-sheet hydrogen bonding, this residue causes hydrophobic collapse (micelle-like formation) within the resin matrix. The following guide addresses this specific physicochemical challenge.

Diagnostic: Is it Aggregation or Sterics?

Q: My coupling efficiency dropped immediately after adding the (S)-2-Aminotetradecanoic acid. Is the amine unreactive?

A: It is likely a solvation issue, not intrinsic reactivity. Once the C14 lipid tail is on the resin, it seeks a hydrophobic environment. In polar SPPS solvents (DMF), these tails cluster together (inter-chain aggregation) or bury themselves into the polystyrene matrix (intra-chain collapse).

  • Symptom: The Fmoc-deprotection of the C14 residue is slow or incomplete because the N-terminus is buried in a "lipid micelle" on the bead.

  • Test: Perform a micro-cleavage. If you see the C14 residue attached but missing the next amino acid, the N-terminus was inaccessible during the subsequent coupling step.

The Core Solutions (Environment Engineering)

To prevent this, you must disrupt the hydrophobic interactions. We rely on three pillars: Resin Matrix , Chaotropic Solvation , and Thermal Energy .

Resin Selection: The Foundation

Q: I am using Rink Amide MBHA (Polystyrene). Is this acceptable? A: No. Polystyrene (PS) is hydrophobic. The C14 tail will interact strongly with the PS core, shrinking the bead and burying the reactive sites.

  • Recommendation: Switch to ChemMatrix (100% PEG) or a high-PEG resin (TentaGel).

  • Why: PEG is amphiphilic. It swells massively in DCM and reasonably well in water/DMF. It pushes the hydrophobic peptide chains away from the resin core, forcing them into the solvent where reagents can access them.

  • Critical Parameter: Low Loading. You must use a loading of < 0.25 mmol/g . High loading brings chains close enough to "zip" together via their lipid tails.

Solvent Engineering: The "Magic Mixtures"

Q: DMF isn't working. What solvent system should I use? A: Standard DMF is too polar to solvate the C14 chain effectively. You need a "Magic Mixture" that balances polarity (for the backbone) and lipophilicity (for the tail).

Solvent SystemCompositionBest For
The Magic Mixture DCM / DMF / NMP (1:1:1)General hydrophobic peptides.[1][2]
Chaotropic Wash 0.8M LiCl in NMPBreaking H-bond aggregates (Beta-sheets).
Lipid Solvator NMP + 1% Triton X-100 Specific for C14/Lipid tails. Prevents micelle formation.
Fluorinated HFIP (10-20%) in DCMExtreme solubility (expensive, use only for coupling).
Step-by-Step Protocol: Coupling & Elongation

Scenario: You are coupling Fmoc-(S)-2-Aminotetradecanoic acid (Fmoc-C14-OH) and then elongating.

Step A: Coupling the C14 Residue

The C14 amino acid is bulky. Activation must be fast, but racemization is a risk due to the alpha-proton acidity.

  • Reagents: Use HATU (0.95 eq) and HOAt (0.95 eq) with Collidine (2 eq) instead of DIEA. Collidine reduces racemization risk.

  • Solvent: DCM/DMF (1:1). The DCM helps solvate the fatty chain of the incoming amino acid.

  • Time: 2 hours at Room Temp or 15 mins at 50°C (Microwave). Do not exceed 50°C for this specific residue to avoid racemization.

Step B: The Critical Deprotection (Post-Coupling)

This is where synthesis usually fails. The Fmoc group on the C14 residue is hydrophobic; removing it exposes a semi-buried amine.

  • Reagent: 20% Piperidine + 5% DBU in DMF.

    • Why DBU? It is a stronger base and helps drive deprotection in difficult steric environments.

  • Modality: Short bursts. 2 x 5 minutes.

Step C: Elongating the Next Residue (The "Difficult" Step)

The resin now displays a C14 lipid tail. The next amino acid has to fight its way in.

  • Pre-Wash: Wash resin with 0.8M LiCl in NMP or NMP/Triton X-100 for 2 mins prior to coupling. This disrupts the "lipid zipper."

  • Coupling: Use DIC/Oxyma Pure at 75°C (Microwave) for the next amino acid.

    • Why: The high heat provides the kinetic energy to overcome the hydrophobic collapse. DIC/Oxyma is safer at high heat (less capping/epimerization) than HATU.

  • Double Couple: This step is mandatory immediately after the lipid.

Visualizing the Mechanism

The following diagram illustrates the "Hydrophobic Collapse" mechanism and how the recommended protocol alleviates it.

G cluster_problem Problem: Hydrophobic Collapse cluster_solution Solution: Solvation Engineering Resin_PS Polystyrene Resin (Hydrophobic Core) C14_Tail (S)-2-Aminotetradecanoic Acid (C14 Lipid Tail) Resin_PS->C14_Tail Coupling Collapse Micelle Formation (Tails bury into Resin) C14_Tail->Collapse In DMF (Polar) Solvent Magic Mixture + LiCl (Chaotropic Solvation) C14_Tail->Solvent Add Triton/LiCl Buried_Amine Inaccessible N-Terminus (Deletion Sequence) Collapse->Buried_Amine Steric Hindrance Resin_PEG ChemMatrix/PEG Resin (Amphiphilic) Resin_PEG->C14_Tail Coupling Extended Extended Conformation (Solvated Tails) Solvent->Extended Disrupts Interactions Success Successful Coupling (Full Length Peptide) Extended->Success Next AA Access

Caption: Comparative pathway showing how PEG resins and chaotropic solvents prevent the hydrophobic collapse of C14-lipid tails.

FAQ: Troubleshooting Specific Failures

Q: I see a "doublet" peak in HPLC for my purified peptide. Is this a diastereomer? A: Yes, this is likely racemization at the C14 position.

  • Cause: Over-activation during the coupling of the C14 residue.

  • Fix: Switch from HATU/DIEA to DIC/Oxyma or Collidine as the base. Lower the coupling temperature to Room Temp for this specific step.

Q: The resin volume doubled after adding the C14 residue. Is this normal? A: If you are using ChemMatrix, yes. The lipid tail changes the solvation properties.

  • Action: Ensure your reactor vessel is large enough. If the resin is packed too tightly, mechanical shear will destroy the beads and prevent reagent flow.

Q: Can I use Pseudoproline dipeptides here? A: Pseudoprolines are excellent for breaking beta-sheets (hydrogen bonding), but they do not solve hydrophobic aggregation directly. However, if your peptide backbone after the lipid contains Ser/Thr/Cys, using a pseudoproline is highly recommended to prevent the backbone from reinforcing the lipid aggregation.

References
  • ChemMatrix Resin Performance

    • García-Martín, F., et al. (2006).[3] ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[3][4] Journal of Combinatorial Chemistry.

  • Chaotropic Salts (LiCl)

    • Seidel, C., et al. (2016).
  • Solvent Systems for Hydrophobic Peptides

    • Tickler, A. K., & Wade, J. D. (2007).[5] The "Magic Mixture" and other solvent systems for difficult sequences.

    • (Contextual Reference via NIH)

  • Racemization Control (Collidine/Oxyma)

    • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.

Sources

Optimization

Improving solubility of (S)-2-Aminotetradecanoic acid in aqueous buffers

Introduction You are likely reading this because you have attempted to dissolve (S)-2-Aminotetradecanoic acid (also known as -aminomyristic acid) in a standard buffer like PBS (pH 7.[1]4) and observed immediate precipita...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because you have attempted to dissolve (S)-2-Aminotetradecanoic acid (also known as


-aminomyristic acid) in a standard buffer like PBS (pH 7.[1]4) and observed immediate precipitation or turbidity.[1]

Do not panic; this is chemically expected.[1]

This molecule represents a classic "frustrated" system: it possesses a polar zwitterionic head group (amino acid) and a highly hydrophobic C14 alkyl tail (myristic acid analog).[1] At neutral pH, the zwitterionic attraction combined with strong Van der Waals forces between the tails forces the molecule to aggregate. To solubilize it, we must break these intermolecular forces using pH manipulation or dielectric constant reduction .[1]

This guide provides the standard operating procedures (SOPs) to overcome these thermodynamic barriers.

Module 1: The Solubility Landscape

Before attempting the protocols, visualize the ionization states of the molecule. Solubility is lowest at the Isoelectric Point (pI), which for mono-amino/mono-carboxylic acids is typically around pH 6.0.[1]

Diagram 1: Solubility & Ionization Profile

SolubilityProfile Acid pH < 2.0 Cationic Form (+) (Soluble) Zwitt pH ~ 6.0 (pI) Zwitterion (+/-) (INSOLUBLE / AGGREGATE) Acid->Zwitt Add Base (Deprotonate COOH) Zwitt->Acid Add Acid Base pH > 10.0 Anionic Form (-) (Soluble / Micellar) Zwitt->Base Add Base (Deprotonate NH3+) Base->Zwitt Add Acid

Caption: The solubility "U-curve." At pH 7.4, the molecule is dangerously close to the insoluble zwitterionic state. We must target the red or green zones.

Module 2: Recommended Protocols

Method A: The Alkaline Shift (Preferred for Aqueous Assays)

Best for: Cell culture additions, enzyme assays where DMSO is toxic.

The Logic: By raising the pH above 10, we convert the carboxylic acid to a carboxylate anion (


) and deprotonate the amine to a neutral state (

). This creates a negatively charged surfactant that repels itself, preventing aggregation.[1]

Protocol:

  • Weighing: Weigh the required amount of (S)-2-Aminotetradecanoic acid.

  • Initial Solvent: Add 0.1 M NaOH (or KOH) directly to the powder. Do not add water or buffer yet.[1]

    • Ratio: Use approximately 50-100 µL of 0.1 M NaOH per mg of compound.[1]

  • Sonication: Sonicate at 40°C for 5-10 minutes. The solution should turn clear.

  • Dilution: Slowly add this concentrate to your target buffer (e.g., PBS or HEPES).

    • Critical Step: Ensure your buffer has sufficient buffering capacity to handle the influx of NaOH without shooting the pH to >11.

    • Check: If the solution turns cloudy upon dilution, the pH has dropped back near the pI (pH 6-7). You may need to adjust the final solution pH to 8.0-8.5.[1]

Method B: The Solvent Shift (Organic Stock)

Best for: High concentration stocks, analytical standards.

The Logic: Organic solvents lower the dielectric constant, reducing the energy penalty of exposing the hydrophobic C14 tail to the solvent.

Protocol:

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or HFIP (Hexafluoroisopropanol).[1] Ethanol is often insufficient for C14 chains at high concentrations.[1]

  • Preparation: Dissolve the powder in 100% DMSO to a concentration of 10-20 mM.

    • Note: Warm to 37°C if dissolution is slow.[1]

  • Dilution: Add the DMSO stock dropwise to the aqueous buffer while vortexing rapidly.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid biological toxicity and "crash out" (precipitation).[1]

Module 3: Comparative Solubility Data

Solvent SystemPredicted SolubilityMechanismSuitability
Water (pH 7.0) < 0.1 mg/mLHydrophobic effect dominatesPoor
0.1 M HCl ModerateCationic repulsionGood (if acid tolerated)
0.1 M NaOH High (> 10 mg/mL) Anionic repulsion (Soap-like)Excellent
Ethanol (100%) ModerateSolvation of alkyl tailModerate
DMSO HighDipolar aprotic solvationExcellent (Stock)

Module 4: Troubleshooting & FAQs

Q1: I followed Method A, but it precipitated when I added it to PBS. Why?

Diagnosis: This is the "Buffering Capacity Trap."[1] Explanation: PBS (Phosphate Buffered Saline) is designed to hold pH at 7.[1]4. When you added your alkaline stock (pH ~12), the PBS fought back and neutralized the base, bringing the pH down to ~7.4. The Fix:

  • Use a buffer with a higher working range (e.g., Tris-Glycine pH 8.5).[1]

  • Or, accept that the final pH of your assay might need to be slightly higher (pH 8.0) to keep the lipid tail solubilized.[1]

Q2: The solution looks clear, but it's viscous/gooey. Is this normal?

Diagnosis: Gelation / Micelle Formation.[1] Explanation: Because of the C14 tail, (S)-2-Aminotetradecanoic acid acts like a surfactant (soap).[1] At high concentrations, it forms micelles or worm-like gels rather than a true solution.[1] The Fix:

  • Heat: Warm the solution to 37-50°C. This raises the Critical Micelle Concentration (CMC), breaking the gel.

  • Additives: Add a non-ionic surfactant like Tween-20 (0.05%) or complexing agents like Cyclodextrin (HP-

    
    -CD)  to sequester the hydrophobic tail.[1]
    
Q3: Can I use this in cell culture?

Answer: Yes, but be careful with cytotoxicity from the molecule's detergent-like properties. Recommendation:

  • Always include a vehicle control (e.g., DMSO only or NaOH neutralized media).[1]

  • Validate that the "precipitate" isn't actually killing your cells.[1] (S)-2-Aminotetradecanoic acid can insert into cell membranes due to its lipid nature.[1]

Module 5: Workflow Visualization

Diagram 2: Decision Tree for Solubilization

Workflow Start Start: (S)-2-Aminotetradecanoic Acid Choice Select Solvent Strategy Start->Choice AlkPath Aqueous/Buffer Route Choice->AlkPath OrgPath Organic Stock Route Choice->OrgPath StepA1 Dissolve in 0.1M NaOH AlkPath->StepA1 StepA2 Dilute into Buffer (Check pH!) StepA1->StepA2 Success Clear Solution? StepA2->Success StepB1 Dissolve in 100% DMSO OrgPath->StepB1 StepB2 Dropwise into Buffer (<1% DMSO) StepB1->StepB2 StepB2->Success Fail Turbid/Precipitate Success->Fail No Fix Add Tween-20 OR Heat to 40°C Fail->Fix Fix->Success Retry

Caption: Step-by-step decision matrix for preparing stable stock solutions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 252477, 2-Aminotetradecanoic acid.[1] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Coupling Efficiency of Steric Hindered Fatty Amino Acids

Executive Summary & Diagnostic Framework The Challenge: Coupling steric hindered fatty amino acids (e.g., -methylated fatty derivatives, -disubstituted lipidated residues like Aib-lipid hybrids) presents a dual kinetic b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Challenge: Coupling steric hindered fatty amino acids (e.g.,


-methylated fatty derivatives, 

-disubstituted lipidated residues like Aib-lipid hybrids) presents a dual kinetic barrier:
  • Steric Shielding: Bulky side chains or

    
    -methylation physically block the nucleophilic attack on the carbonyl carbon.
    
  • Hydrophobic Collapse: Long alkyl chains drive rapid on-resin aggregation and

    
    -sheet formation, effectively burying the N-terminus from the activated species.
    

The Solution: Standard carbodiimide chemistry (DIC/HOBt) is insufficient. Success requires a transition to high-energy phosphonium/uronium reagents, chaotropic solvation strategies, and often microwave energy.

Diagnostic Workflow

Before altering your protocol, identify the bottleneck using this decision tree.

TroubleshootingFlow Start Start: Low Coupling Yield CheckSolubility Is the AA fully soluble in coupling solvent? Start->CheckSolubility CheckAgg Is the resin swollen? (Kaiser Test Light Blue?) CheckSolubility->CheckAgg Yes SolventFix Action: Switch to DCM/DMF/NMP (1:1:1) or add THF CheckSolubility->SolventFix No (Precipitates) AggFix Action: Chaotropic Wash (0.1M LiCl in DMF) + Microwave Heating CheckAgg->AggFix Yes (Aggregation) CheckReagent Are you using standard DIC/HOBt? CheckAgg->CheckReagent No (Kinetic Issue) ReagentFix Action: Switch to COMU/Oxyma or HATU CheckReagent->ReagentFix Yes AdvancedFix Action: Use Acid Fluorides (TFFH) or PyAOP CheckReagent->AdvancedFix No (Already using HATU)

Figure 1: Diagnostic decision tree for isolating solubility vs. kinetic vs. aggregation issues.

Module 1: Reagent Selection (The Chemistry)

For hindered fatty amino acids, the leaving group must be highly electron-withdrawing to accelerate the reaction before the activated ester decomposes or the peptide chain aggregates.

Comparative Reagent Guide
Reagent ClassRecommended ReagentMechanism BenefitBest Use CaseRisk Profile
Uronium (Oxyma) COMU Superior leaving group (Oxyma) vs. OBt; higher solubility in DMF than HATU.General hindered couplings; Fatty AAs requiring high concentration.Low (Non-explosive).
Uronium (Aza) HATU 7-aza effect (pyridine nitrogen) provides anchimeric assistance, boosting reactivity.Severe steric hindrance;

-methylated residues.[1][2][3][4]
High (Guanidinylation if excess used).
Phosphonium PyAOP Phosphonium analog of HATU; does not react with amines to form guanidines.[2]Gold Standard for

-methyl/hindered amines where HATU fails.
Moderate (Expensive).
Acid Fluoride TFFH Generates amino acid fluorides (highly reactive, small leaving group).Extremely hindered

-disubstituted AAs (e.g., Aib, lipidated Aib).
Moderate (Moisture sensitive).

Expert Insight: For fatty amino acids, COMU is often superior to HATU because the fatty chain requires organic solvent flexibility. COMU is more soluble in "magic mixtures" (DCM/DMF) and essentially eliminates the risk of explosion associated with HOAt-based reagents [1, 5].

Protocol A: The "Power Coupling" (COMU/Oxyma)

Use this for standard steric hindrance (e.g., coupling Fmoc-Lys(Palmitoyl)-OH).

  • Dissolve: 3.0 eq Amino Acid + 3.0 eq COMU + 3.0 eq Oxyma Pure in DMF (0.2 M final conc).

  • Activate: Add 6.0 eq DIPEA (or TMP/Collidine to reduce racemization).

  • Pre-activation: Shake for 30 seconds (Do not exceed 2 mins; active esters hydrolyze).

  • Couple: Add to resin. Reaction time: 1–2 hours at RT, or see Microwave Protocol below.

Module 2: Solvation & Aggregation (The Physics)

Fatty amino acids introduce a "solubility paradox": the backbone is polar, but the side chain is lipophilic. Standard DMF often fails to solvate the fatty tail, leading to micelle-like shielding of the reactive center.

The "Magic Mixture" Strategy

Replace standard DMF with a binary or ternary solvent system to solvate both the peptide backbone and the fatty chain.

  • Binary: DCM:DMF (1:1) – Good for general lipophilic AAs.

  • Ternary: DCM:DMF:NMP (1:1:[5]1) – Best for aggregating sequences.

  • Chaotropic Wash: Before coupling, wash resin with 0.1 M LiCl in DMF . This disrupts hydrogen bond networks (

    
    -sheets) that hide the N-terminus [6].
    
Protocol B: Microwave-Assisted Coupling

Heat is the most effective tool to overcome the entropic penalty of aligning a bulky fatty amino acid.

ParameterConditionRationale
Temperature 75°C (Standard) / 50°C (Cys/His)Provides kinetic energy to overcome steric barrier.
Power 30–50 Watts (Dynamic)Prevents overheating; maintains

.
Time 2 x 5 minutes (Double Couple)Replenishes reagents; second shot often drives yield from 80%

99%.

Warning: Do not use HATU at >75°C for prolonged periods due to degradation. COMU/Oxyma is more thermally stable [2].

Module 3: Specific Scenarios & FAQs

Q1: My fatty amino acid precipitates immediately upon adding the coupling reagent.

Cause: The ionic strength of the solution increases upon adding salts (HATU/COMU), "salting out" the hydrophobic fatty AA. Fix:

  • Dissolve the Fatty AA in a small volume of DCM or THF first.

  • Dissolve the Coupling Reagent in DMF.

  • Mix them immediately before adding base.

  • If using automated synthesis, use NMP as the main solvent; it solvates fatty chains better than DMF.

Q2: I am seeing racemization (loss of chirality) on the fatty AA.

Cause: Slow coupling times allow base-catalyzed proton abstraction at the


-carbon.
Fix: 
  • Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) . It is a weaker base that minimizes proton abstraction but is sufficient for activation [3].

  • Switch Reagent: Use Oxyma Pure as an additive; it is proven to suppress racemization better than HOBt [1].[2]

Q3: Coupling onto an N-methylated fatty residue is failing.

Cause: The nucleophile (the amine on the resin) is secondary and hindered. Fix: Use PyAOP or PyBrOP . These phosphonium reagents are specifically designed for


-methylated amines.
  • Protocol: 3 eq AA, 3 eq PyAOP, 6 eq DIPEA. Double couple at 75°C.

Visualizing the Activation Pathway

Understanding why we choose specific reagents helps in troubleshooting.

ActivationPath FattyAA Fatty Amino Acid (Bulky/Hydrophobic) ActiveEster Activated Ester (Oxyma/OAt) FattyAA->ActiveEster Base (DIPEA/TMP) Reagent Reagent (COMU/HATU) Reagent->ActiveEster Product Coupled Peptide ActiveEster->Product Nucleophilic Attack (Accelerated by Heat) SideReaction Guanidinylation (Dead End) ActiveEster->SideReaction Slow Reaction + Excess Uronium Resin Resin-Bound Peptide (Sterically Hindered) Resin->Product

Figure 2: Activation pathway.[2][3][6] Note that slow reaction rates (due to hindrance) increase the risk of Side Reactions (Guanidinylation), necessitating faster reagents (COMU/PyAOP).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Application Note. Link

  • Carpino, L. A., et al. (2002). The 7-azabenzotriazole oxytris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azahydroxybenzotriazole (HOAt) coupling system. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide. Link

  • BenchChem. (2025).[3][5] Overcoming Poor Solubility of Protected Peptides in SPPS. Link

Sources

Optimization

Technical Support Center: Chaotropic Salts in the Synthesis and Purification of (S)-2-Aminotetradecanoic Acid

Document ID: TSS-AAT-2401 Version: 1.0 Last Updated: February 21, 2026 Introduction Welcome to the technical support center for advanced methodologies in the synthesis of long-chain amino acids. This guide is specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-AAT-2401 Version: 1.0 Last Updated: February 21, 2026

Introduction

Welcome to the technical support center for advanced methodologies in the synthesis of long-chain amino acids. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis and purification of (S)-2-Aminotetradecanoic acid. Due to its amphiphilic nature—possessing a long, hydrophobic C14 alkyl chain and a polar amino acid head group—this molecule is prone to issues such as poor solubility, aggregation, and difficult purification.

This document introduces the strategic application of chaotropic salts as a powerful, yet unconventional, tool to overcome these specific hurdles. While traditionally used in biochemistry to denature proteins, the fundamental physicochemical principles of chaotropic agents can be leveraged to modulate solubility and disrupt non-covalent aggregation in organic synthesis. Here, we provide a series of structured FAQs and troubleshooting guides to help you integrate this technique into your workflows, improve yields, and enhance final product purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are chaotropic salts and how do they work in an aqueous or semi-aqueous environment?

A1: A chaotropic agent is a molecule or ion in an aqueous solution that disrupts the hydrogen-bonding network between water molecules.[1] This disruption increases the entropy and disorder of the system. According to the Hofmeister series, which classifies ions based on their ability to "salt-in" or "salt-out" proteins, strong chaotropes are typically large, monovalent ions with low charge density (e.g., perchlorate (ClO₄⁻), guanidinium (Gdm⁺), iodide (I⁻)).[2][3] By breaking down the highly ordered structure of water, these salts weaken the hydrophobic effect, which is the tendency of nonpolar substances to aggregate in aqueous solution to exclude water.[1] Consequently, they can increase the solubility of nonpolar or amphiphilic molecules.[2][4]

Q2: Why should I consider using a chaotropic salt in the synthesis or purification of (S)-2-Aminotetradecanoic acid?

A2: (S)-2-Aminotetradecanoic acid's long alkyl chain makes it highly hydrophobic. This can lead to several common problems:

  • Poor Solubility: Starting materials like 2-bromotetradecanoic acid or the final product may have limited solubility in reaction solvents, especially in biphasic or aqueous systems, leading to slow reaction rates and low yields.

  • Product Aggregation: The amphiphilic nature of the final product can cause it to form intractable gels or aggregates during workup or purification, making filtration and crystallization difficult.

  • Inefficient Extractions: Strong intermolecular interactions can lead to the formation of emulsions or poor partitioning between aqueous and organic layers.

Chaotropic salts can directly counteract these issues by "salting in" the molecule, disrupting the hydrophobic interactions that drive aggregation and improving its solubility in polar solvents.[2]

Q3: Will chaotropic salts interfere with my chemical reaction?

A3: This is a critical consideration. While chaotropic salts are relatively inert, their high concentration can influence reaction kinetics or react with certain reagents. For example:

  • Nucleophilicity: Salts like sodium iodide can act as nucleophiles in certain contexts (e.g., Finkelstein reaction).

  • pH Changes: Some salts can create buffered solutions or alter the pH, which may affect acid- or base-sensitive functional groups.

  • Metal Catalysis: High salt concentrations can interfere with the coordination sphere of metal catalysts.

It is essential to choose a chaotrope that is chemically compatible with your specific reaction conditions. Guanidinium chloride and sodium perchlorate are often good starting points due to their general stability. Always run a small-scale test reaction to check for compatibility and unintended side reactions.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of (S)-2-Aminotetradecanoic acid and provides solutions involving the use of chaotropic salts.

Issue 1: Low Yield in Amination Step due to Poor Substrate Solubility

Q: I am performing an ammonolysis or reductive amination of a long-chain precursor (e.g., 2-bromotetradecanoic acid or 2-oxotetradecanoic acid) in a polar or biphasic solvent system, but the reaction is slow and the yield is poor. How can chaotropes help?

A: Your problem is likely due to the low concentration of the hydrophobic starting material in the aqueous or polar phase where the aminating agent (e.g., ammonia, an amine) resides. A chaotropic salt can increase the solubility of the nonpolar substrate.

Troubleshooting Steps:

  • Select a Compatible Chaotrope: Start with a relatively inert chaotrope like Guanidinium Chloride (GdmCl) or Sodium Perchlorate (NaClO₄). See Table 1 for options.

  • Determine Optimal Concentration: Prepare several small-scale reactions with varying concentrations of the chaotropic salt (e.g., 0.5 M, 1 M, 2 M) in the aqueous phase.

  • Monitor Solubility and Reaction Progress: Visually inspect for improved solubility of the starting material. Monitor the reaction progress by TLC or LC-MS to find the salt concentration that gives the best rate enhancement without causing side reactions.

  • Workup Consideration: Be aware that the presence of high salt concentrations will require more extensive washing during the extraction phase to remove the chaotrope from your organic layer.

Issue 2: Product Precipitation or Gel Formation During Aqueous Workup

Q: After my reaction, I neutralize the solution to the isoelectric point of (S)-2-Aminotetradecanoic acid to precipitate the product. However, it forms a sticky, gelatinous mass that is impossible to filter. What's happening?

A: You are observing aggregation driven by hydrophobic interactions between the C14 chains of your product molecules. At the isoelectric point, the net charge is zero, minimizing electrostatic repulsion and maximizing aggregation.

Solution Workflow:

G cluster_problem Problem cluster_solution Chaotropic Salt Solution p1 Product forms intractable gel during neutralization s1 Prepare a 1-2 M solution of a chaotropic salt (e.g., Urea, GdmCl) in water. p1->s1 Introduce Chaotrope s2 Use this chaotropic solution for the neutralization step instead of pure water. s1->s2 s3 The chaotrope disrupts hydrophobic aggregation, allowing for a crystalline or manageable precipitate. s2->s3 s4 Wash the filtered solid with cold, dilute chaotrope solution, followed by cold DI water to remove residual salt. s3->s4

Caption: Troubleshooting workflow for product aggregation.

By performing the neutralization in a chaotropic solution, you weaken the hydrophobic forces, allowing the amino acid to precipitate in a more ordered, crystalline fashion rather than as a disordered aggregate.

Issue 3: Difficulty with Purification by Recrystallization

Q: I have a crude, oily, or waxy solid of (S)-2-Aminotetradecanoic acid that is difficult to recrystallize from standard solvents. The material "oils out" or fails to form crystals.

A: This is another manifestation of strong hydrophobic interactions competing with crystal lattice formation. Traditional recrystallization relies on a clear solubility difference at different temperatures, which can be disrupted by aggregation.

Chaotrope-Assisted Recrystallization Protocol:

  • Solvent System Selection: Instead of pure water or alcohol, consider a mixed aqueous-organic system (e.g., water/acetic acid, water/ethanol) as your recrystallization solvent.[5]

  • Introduce Chaotrope: Dissolve the crude product in the minimum amount of the chosen solvent system at an elevated temperature. Add a chaotropic salt (see Table 1) to the hot solution until the "oily" phase fully dissolves, indicating disruption of aggregates.

  • Cooling and Crystallization: Allow the solution to cool slowly. The chaotrope will keep the molecules solvated longer as the temperature drops, promoting more orderly incorporation into a crystal lattice rather than rapid, amorphous precipitation.

  • Washing: Wash the resulting crystals with cold DI water to remove the residual salt and solvent.

Chaotropic Agent Typical Working Conc. Pros Cons
Guanidinium Chloride 1 - 6 MHighly effective chaotrope, stable.[6]Can be corrosive, relatively expensive.
Urea 2 - 8 MInexpensive, highly soluble.[1]Can decompose to ammonia and isocyanic acid at high temps.
Sodium Perchlorate 1 - 4 MStrong chaotrope, non-reactive in many systems.Oxidizing agent, potential safety hazard with organics.
Sodium Iodide 1 - 3 MEffective chaotrope.Can act as a nucleophile, light-sensitive.

Table 1: Comparison of common chaotropic agents for use in synthesis.

Part 3: Experimental Protocol

Protocol: Chaotrope-Assisted Purification of (S)-2-Aminotetradecanoic Acid by Neutralization-Precipitation

This protocol provides a step-by-step method for purifying the title compound from a basic aqueous solution, specifically designed to prevent aggregation.

Materials:

  • Crude (S)-2-Aminotetradecanoic acid dissolved in aqueous NaOH (e.g., pH 11-12).

  • Chaotrope Stock Solution: 4 M Guanidinium Chloride (GdmCl) in DI water.

  • Titration Solution: 1 M Hydrochloric Acid (HCl).

  • Wash Solution 1: 0.5 M GdmCl in cold DI water.

  • Wash Solution 2: Cold DI water.

  • Büchner funnel and filter paper.

  • pH meter or pH strips.

Procedure:

  • Preparation: In a beaker equipped with a magnetic stirrer, add your crude amino acid solution. For every 100 mL of solution, add 50 mL of the 4 M GdmCl Stock Solution. This will bring the initial chaotrope concentration to approximately 1.33 M.

  • Neutralization: Begin slow, dropwise addition of 1 M HCl while continuously monitoring the pH and observing the solution's appearance.

  • Precipitation: As the pH approaches the isoelectric point of the amino acid (~pH 6-7), a white precipitate will begin to form. The presence of GdmCl should ensure the precipitate is a fine, filterable solid rather than a gel. Continue adding HCl until the pH is stable at ~6.5.

  • Digestion: Allow the slurry to stir at room temperature for 30 minutes to an hour. This "digestion" period allows for the growth of larger, purer crystals.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the filter cake thoroughly with two portions of cold 0.5 M GdmCl solution (Wash Solution 1). This removes impurities while preventing the product from re-aggregating on the filter.

    • Wash the filter cake with two portions of cold DI water (Wash Solution 2) to remove the GdmCl.

  • Drying: Dry the purified white solid under vacuum to a constant weight.

Self-Validation:

  • Visual Check: The precipitate should appear as a fine, crystalline powder, not a gel.

  • Purity Analysis: Confirm the purity of the final product by NMR, LC-MS, and melting point analysis. The absence of process-related impurities and a sharp melting point will validate the effectiveness of the purification.

Part 4: Mechanistic Visualization

The diagram below illustrates the fundamental principle of chaotropic action on an amphiphilic molecule like (S)-2-Aminotetradecanoic acid, which prevents aggregation.

Caption: Chaotropic salts disrupt ordered water networks, solubilizing amphiphiles.

References

  • Hofmeister series. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Silalahi, A. S., & Zydney, A. L. (2019). The Hofmeister series: Specific ion effects in aqueous polymer solutions. DTU Inside. [Link]

  • Process for purifying long chain amino acids. (2020).
  • Chaotropic agent. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Chaplin, M. (n.d.). Hofmeister Series. Water Structure and Science. Retrieved February 21, 2026, from [Link]

  • The Effect of Chaotropic Salts on Transformation Efficiency. (n.d.). Prezi. Retrieved February 21, 2026, from [Link]

  • The Hofmeister Series. (n.d.). Element Lab Solutions. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting

Reducing racemization during (S)-2-Aminotetradecanoic acid activation

Technical Support Center: (S)-2-Aminotetradecanoic Acid Activation Ticket ID: #RAC-C14-LIPID Subject: Minimizing Racemization During Activation of Fatty Amino Acids Status: Open Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-2-Aminotetradecanoic Acid Activation Ticket ID: #RAC-C14-LIPID Subject: Minimizing Racemization During Activation of Fatty Amino Acids Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Introduction: The "Fatty" Amino Acid Challenge

You are encountering a dual-threat problem. (S)-2-Aminotetradecanoic acid (often called


-aminomyristic acid) combines the sensitivity of a chiral 

-carbon with the physical properties of a lipid.

Standard peptide protocols often fail here because they treat the molecule purely as an amino acid. The


 hydrophobic tail induces aggregation (micelle-like structures) in polar solvents like DMF. This aggregation slows down the acylation kinetics. The longer your activated ester sits unreacted in solution, the higher the probability of base-catalyzed racemization via oxazolone formation. 

This guide restructures your activation workflow to solve both the solubility and the stereochemical integrity issues.

Module 1: The Mechanism of Failure

To stop racemization, you must understand how it happens. For (S)-2-Aminotetradecanoic acid, the primary culprit is the Oxazolone (Azlactone) Pathway .

When you activate the carboxyl group (converting -COOH to an active ester), the acidity of the


-proton increases. If a tertiary base (like DIEA) is present, it can abstract this proton. The carbonyl oxygen of the amide backbone then attacks the activated carbonyl, closing a 5-membered oxazolone ring. This ring is planar and achiral; when it re-opens, it produces a 50:50 racemic mixture.
Visualizing the Threat

OxazoloneMechanism cluster_risk High Risk Zone: Slow Coupling Kinetics L_AA Activated (S)-AA (Chiral L-Isomer) Enolate Enolate Intermediate L_AA->Enolate Proton Abstraction (Slowed by steric bulk) Base Base (DIEA/NMM) Base->L_AA Oxazolone Oxazolone Ring (Planar/Achiral) Enolate->Oxazolone Cyclization Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Ring Opening (Amine Attack)

Caption: The oxazolone pathway where base-mediated proton abstraction leads to loss of chirality. Long-chain aggregation prolongs the 'High Risk Zone'.

Module 2: Reagent & Solvent Selection

For this specific lipophilic amino acid, standard HATU/DIEA protocols are dangerous due to the high basicity required. We must switch to slightly acidic or neutral activation environments using Oxyma-based chemistry.

Comparative Reagent Performance
Reagent SystemActivation PowerRacemization RiskSolubility (Fatty AA)Recommendation
HATU / DIEA Very HighHigh (Basic pH)GoodAVOID
HBTU / HOBt ModerateModerateModerate⚠️ Use Caution
DIC / Oxyma HighVery Low (Neutral pH)ExcellentPreferred (Solid Phase)
COMU / TMP Very HighLowest ExcellentPreferred (Solution)

Why Oxyma Pure? Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophile to HOBt. It rapidly converts the highly reactive (and racemization-prone) O-acylisourea intermediate into a stable but reactive Oxyma ester. Crucially, it does not require the high concentrations of base that HATU does.

Why Solvent Blends? Pure DMF is often insufficient for


 chains, leading to "micro-precipitation."
  • Recommendation: Use a 50:50 mixture of DCM (Dichloromethane) and NMP (N-Methyl-2-pyrrolidone) .

  • Logic: DCM solubilizes the fatty tail; NMP maintains the polarity needed for the coupling reaction.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the "residence time" of the activated ester in the presence of base.

Protocol: Low-Racemization Coupling of (S)-2-Aminotetradecanoic Acid

Prerequisites:

  • Amino Acid: Fmoc-(S)-2-Aminotetradecanoic acid

  • Coupling Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate)[1]

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) — Weaker base than DIEA, reduces proton abstraction.

  • Solvent: DCM/NMP (1:1 v/v)

Step-by-Step Workflow:

  • Solubilization (Critical): Dissolve 1.0 eq of the Fmoc-amino acid in the DCM/NMP mixture. Vortex until clear. If the solution is cloudy, the reaction will be slow, and racemization will occur. Add more DCM if necessary.

  • Cold Activation (The "0°C Rule"): Chill the amino acid solution to 0°C in an ice bath.

    • Reasoning: Lower temperature slows the rate of racemization (proton abstraction) significantly more than it slows the rate of activation.

  • Sequential Addition:

    • Add 1.0 eq of COMU to the chilled solution.

    • Add 1.0 eq of Oxyma Pure .

    • LASTLY , add 2.0 eq of TMP (Collidine) .

    • Note: Do not premix the base with the amino acid before the coupling reagent is present.

  • Pre-Activation Limit: Allow activation to proceed for exactly 2 minutes at 0°C.

    • Warning: Do not exceed 5 minutes. Long pre-activation times allow the activated ester to racemize before it even sees the amine nucleophile.

  • Coupling: Add the activated mixture immediately to the resin (SPPS) or amine component (Solution phase). Allow to react for 1 hour while letting it slowly warm to room temperature.

Module 4: Troubleshooting & FAQs

Decision Tree: Diagnosing Isomerization

Troubleshooting Start Issue: High % D-Isomer Detected CheckBase 1. Check Base Used Start->CheckBase CheckSolvent 2. Check Solvent Clarity CheckBase->CheckSolvent Used Collidine/TMP? ChangeBase Switch to Collidine or Base-Free (DIC/Oxyma) CheckBase->ChangeBase Used DIEA? CheckTemp 3. Check Activation Temp CheckSolvent->CheckTemp Clear Solution? AddDCM Add DCM or THF to solubilize C14 tail CheckSolvent->AddDCM Cloudy/Gel? ColdAct Perform Activation at 0°C CheckTemp->ColdAct Room Temp?

Caption: Diagnostic workflow for identifying the root cause of racemization in fatty amino acids.

Frequently Asked Questions

Q: Can I use HOBt instead of Oxyma? A: You can, but it is not recommended for this specific application. Oxyma Pure has been shown to be superior in suppressing racemization compared to HOBt, particularly when coupling sterically hindered or "difficult" residues.[1] Furthermore, Oxyma is safer (non-explosive) and generates a more reactive ester.[1]

Q: My coupling yield is low, should I double the base concentration? A: NO. Increasing base concentration (especially DIEA) will exponentially increase the rate of racemization. If yield is low, the issue is likely steric hindrance or aggregation.

  • Solution: Perform a "double coupling" (repeat the reaction with fresh reagents) rather than increasing the base strength.

Q: Why do you recommend Carbodiimides (DIC) for Solid Phase? A: DIC/Oxyma is a "base-free" (or low base) method during the activation step. Without the exogenous tertiary base driving the proton abstraction, the oxazolone formation is significantly suppressed. It is the safest method for chiral integrity, though sometimes slower than COMU/HATU.

Q: How do I measure the racemization? A: You cannot rely on standard HPLC retention times alone as the D and L isomers of fatty acids often co-elute. You must use C18-Chiral columns or perform Marfey’s Analysis (derivatization with FDAA) to separate the diastereomers.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2][3] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (2002). The 7-Azabenzotriazole-based Uronium Coupling Reagents.[1][4][5][6] Journal of Organic Chemistry. (Discusses the mechanism of HATU/base induced racemization). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews (Context on urethane protecting groups like Fmoc preventing oxazolone formation). Link

Sources

Optimization

Technical Support Center: Overcoming Beta-Sheet Formation in (S)-2-Aminotetradecanoic Acid Peptide Synthesis

The "Hydrophobic Collapse" Phenomenon[1] Synthesizing peptides containing (S)-2-Aminotetradecanoic acid (C14-AA) presents a dual challenge: steric hindrance at the coupling site and severe on-resin aggregation . Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

The "Hydrophobic Collapse" Phenomenon[1]

Synthesizing peptides containing (S)-2-Aminotetradecanoic acid (C14-AA) presents a dual challenge: steric hindrance at the coupling site and severe on-resin aggregation .

Unlike standard "difficult sequences" caused by backbone hydrogen bonding (beta-sheets), C14-AA introduces a massive hydrophobic dodecyl side chain. In polar SPPS solvents (DMF/NMP), these aliphatic tails cluster together to minimize solvent exposure (the hydrophobic effect). This forces the peptide backbones into close proximity, dramatically stabilizing intermolecular beta-sheets and causing the resin to "shrink" or collapse.

This guide provides a self-validating system to disrupt these structures and ensure high-fidelity synthesis.

Core Strategy: Solvation & Resin Architecture

The physical environment of the synthesis is the first line of defense. Standard polystyrene (PS) resins often fail with C14-AA because the hydrophobic collapse restricts diffusion of reagents.

Protocol A: Resin Selection & Preparation
  • Recommendation: Use 100% PEG-based resins (e.g., ChemMatrix® or PEGA). These amphiphilic supports swell significantly better in both polar (DMF) and non-polar (DCM) solvents, maintaining pore accessibility even when the peptide chain becomes lipophilic.

  • Loading: Strictly maintain low loading (≤ 0.2 mmol/g) . High loading brings chains into proximity, exponentially increasing the probability of beta-sheet formation.

Protocol B: The "Magic Mixture" & Chaotropic Washes

To physically disrupt hydrogen bonds during the coupling and deprotection steps, you must alter the solvent's chaotropic nature.[1]

ReagentCompositionFunction
Chaotropic Wash 0.1 M LiCl or KSCN in DMFDisrupts H-bonds by competing for donors/acceptors.
Magic Mixture DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene CarbonateIncreases solvation of hydrophobic chains (DCM) while breaking secondary structure (Ethylene Carbonate).
Swelling Solvent DCM (Dichloromethane)Essential washes between steps to re-swell the hydrophobic C14 domains.

Synthetic Methodology: Coupling the C14 Residue

The coupling of (S)-2-Aminotetradecanoic acid itself is sterically demanding. The alpha-carbon is crowded by the long alkyl tail.

Workflow Visualization: Aggregation vs. Disruption

G Start Peptide Elongation C14_Intro Introduction of (S)-2-Aminotetradecanoic Acid Start->C14_Intro Hydrophobic_Effect Hydrophobic Effect: Alkyl tails cluster to exclude DMF C14_Intro->Hydrophobic_Effect Standard Conditions Solution_Heat Microwave Energy (75°C): Kinetic disruption C14_Intro->Solution_Heat Optimized Protocol Beta_Sheet Beta-Sheet Formation: Backbones lock via H-bonds Hydrophobic_Effect->Beta_Sheet Collapse Resin Collapse: Reagents cannot penetrate Beta_Sheet->Collapse Beta_Sheet->Solution_Heat Rescue Strategy Solution_Solvent Chaotropic Salts (LiCl): H-bond competition Beta_Sheet->Solution_Solvent Rescue Strategy Success Successful Coupling & Elongation Solution_Heat->Success Solution_Solvent->Success Solution_Dmb Backbone Protection (Dmb/Hmb): Steric block of H-bonds Solution_Dmb->Success

Caption: Mechanism of hydrophobic collapse induced by C14-AA and the three-pronged strategy (Thermal, Chemical, Structural) to overcome it.

Protocol C: Microwave-Assisted Coupling (Recommended)

Microwave energy is superior to conventional heating because it directly couples the dipole moment of the peptide backbone, causing rapid molecular rotation that disrupts aggregates.

  • Activation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .

    • Why? HATU/DIEA at high temperatures can cause enantiomerization (racemization) of the C14 alpha-carbon. DIC/Oxyma is safer at elevated temperatures.

  • Temperature: 75°C for 10 minutes.

  • Double Coupling: Mandatory.

    • Pass 1: 75°C, 10 min.

    • Pass 2: 75°C, 10 min (fresh reagents).

Protocol D: Room Temperature Alternative (If MW unavailable)

If you must use room temperature, you need a stronger activation agent and longer times.

  • Reagent: COMU or HATU (0.95 eq) + HOAt (0.95 eq) + TMP (Collidine, 2 eq).

    • Note: Collidine is a weaker base than DIEA, reducing racemization risk during long couplings.

  • Solvent: DMF containing 0.1M LiCl.

  • Duration: 2 x 2 hours.

Strategic Backbone Protection (The "Breaker" Residues)

If the C14 residue is followed by further elongation, the growing chain will likely aggregate immediately. You must insert a "structure breaker" after the C14 residue or on the residue immediately preceding it.

  • Strategy: Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) backbone protection on Glycine, Alanine, or other non-bulky residues adjacent to the C14 amino acid.

  • Mechanism: These bulky groups attached to the amide nitrogen physically prevent the approach of a neighboring chain, rendering beta-sheet formation impossible.

Troubleshooting & FAQ

Decision Tree: Diagnosing Low Yields

Troubleshooting Start Problem: Low Yield / Deletion of C14 Check_Kaiser Is Kaiser Test Positive after Coupling? Start->Check_Kaiser Yes Yes (Incomplete Coupling) Check_Kaiser->Yes No No (Coupling seems complete) Check_Kaiser->No Action_Reswell Action: Wash with DCM, then 0.1M LiCl in DMF Yes->Action_Reswell Check_Agg Suspect Aggregation during Deprotection? No->Check_Agg Action_Cap Action: Acetic Anhydride Cap (Prevent deletion sequences) Check_Agg->Action_Cap Action_MW Action: Switch to Microwave (75°C, DIC/Oxyma) Action_Reswell->Action_MW

Caption: Diagnostic flow for addressing incomplete coupling or "hidden" aggregation where deprotection fails.

Frequently Asked Questions

Q: My resin volume decreases significantly after adding the C14 amino acid. Why? A: This is "Resin Shrinkage." The hydrophobic C14 tails are collapsing to exclude the polar DMF.

  • Fix: Wash the resin with DCM (Dichloromethane) before and after every step involving the C14 residue. DCM solvates the alkyl chains better than DMF. Consider switching to a 100% PEG resin (ChemMatrix) for future syntheses.

Q: Can I use Pseudoproline dipeptides with C14-AA? A: Only if your sequence contains Serine, Threonine, or Cysteine within 1-2 residues of the C14 acid. If not, Pseudoprolines are not applicable. Instead, use Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Ala-OH if the sequence permits, as these act as universal structure breakers [1].

Q: Why do you recommend DIC/Oxyma over HATU for microwave synthesis? A: At high temperatures (≥60°C), HATU/DIEA can promote gamma-lactam formation (if Arginine is present) and significant epimerization (racemization) of chiral centers [2]. DIC/Oxyma creates a localized acidic environment that suppresses racemization while maintaining high coupling efficiency [3].

Q: The Fmoc deprotection after the C14 coupling is very slow. Why? A: The bulky C14 side chain shields the N-terminal Fmoc group. Furthermore, the aggregation may have already started.

  • Fix: Use 20% Piperidine + 0.1M DBU in DMF. DBU is a stronger base and helps drive the reaction. Perform deprotection at 40-50°C if possible.

References

  • Sigma-Aldrich. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[2][3] Luxembourg Bio Technologies. 2[4][5]

  • CEM Corporation. (2018).[6] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[6][7] Application Note ap0150. 7

  • Collins, J. M., et al. (2011). Microwave heating in solid-phase peptide synthesis.[1][6][7][8][9][10][11] Luxembourg Bio Technologies. 10[2][4][5]

  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS.1[2][4][9]

  • CPC Scientific. (2020). Long Sequences - Strategies to mitigate aggregation in SPPS.[11]11[2][4]

Sources

Reference Data & Comparative Studies

Validation

Advanced Verification of Enantiomeric Purity: Fmoc-(S)-2-Aminotetradecanoic Acid

[1] Executive Summary Fmoc-(S)-2-Aminotetradecanoic acid (Fmoc-C14-OH) is a critical lipophilic building block used in the synthesis of peptide therapeutics, particularly for enhancing albumin binding and half-life exten...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Fmoc-(S)-2-Aminotetradecanoic acid (Fmoc-C14-OH) is a critical lipophilic building block used in the synthesis of peptide therapeutics, particularly for enhancing albumin binding and half-life extension (e.g., in GLP-1 agonists). Its long aliphatic chain (


) introduces significant hydrophobicity, creating unique challenges for standard enantiomeric separation.

This guide outlines the Direct Chiral HPLC method as the industry gold standard for purity verification, offering non-destructive, high-sensitivity analysis. We also detail the Marfey’s Method as a robust orthogonal approach for laboratories lacking specific chiral stationary phases.

Primary Protocol: Direct Chiral HPLC

Objective: Quantify the presence of the


-enantiomer (impurity) in the 

-enantiomer product with a Limit of Detection (LOD) < 0.1%.
The Challenge of Lipophilicity

Unlike standard amino acids (e.g., Fmoc-Ala-OH), Fmoc-C14-OH exhibits strong retention on reversed-phase columns due to its tetradecyl side chain.

  • Standard Conditions Fail: Typical 40:60 ACN:Water mobile phases often result in excessive retention times (>60 min) or peak broadening for C14 analogs.

  • Solution: High-organic isocratic elution on immobilized polysaccharide chiral stationary phases (CSPs).

Recommended Column & Conditions

Stationary Phase: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) or Lux Cellulose-2 .

  • Rationale: The immobilized nature of Chiralpak IC allows for the use of "forbidden" solvents (like DCM or THF) if solubility is an issue, though standard alcohols usually suffice. The chlorinated carbamate selector provides superior discrimination for lipophilic aromatic derivatives (Fmoc) via

    
    -
    
    
    
    interactions.

Chromatographic Parameters:

ParameterSpecificationNotes
Column Chiralpak IC,

,

Alternate: Lux Cellulose-2
Mobile Phase Acetonitrile : Water : TFA (80 : 20 : 0.1)High organic % ensures elution of C14 chain.
Flow Rate

Adjust for backpressure.
Temperature

Higher temp (

) improves mass transfer for lipids.
Detection UV @

(Fmoc) or


is more specific to the Fmoc group.
Sample Diluent 100% Methanol or AcetonitrileEnsure complete dissolution (

).
Experimental Workflow
  • System Suitability: Inject a racemic mixture (Fmoc-DL-2-Aminotetradecanoic acid) to establish the separation factor (

    
    ) and resolution (
    
    
    
    ). Target
    
    
    .[1]
  • Sample Injection: Inject the test sample (S-isomer).

  • Calculation:

    
    
    

Orthogonal Protocol: Marfey’s Method (Indirect Analysis)

Objective: Verify absolute configuration using an achiral C18 column. Use Case: When chiral columns are unavailable or peak co-elution is suspected.

Mechanism

Since Marfey's reagent (FDAA) reacts with free amines, the Fmoc group must first be removed . This introduces a sample preparation step but allows separation on standard C18 columns due to the formation of diastereomers (L-DAA-L-AA vs L-DAA-D-AA).

Step-by-Step Protocol
  • Fmoc Deprotection:

    • Dissolve

      
       Fmoc-C14-OH in 
      
      
      
      DMF.
    • Add

      
       Piperidine. React for 10 min at RT.
      
    • Dry under

      
       stream to remove piperidine (critical to prevent interference).
      
  • Derivatization:

    • Resuspend residue in

      
      
      
      
      
      
      
      .
    • Add

      
       1% L-FDAA (Marfey’s Reagent) in acetone.
      
    • Incubate at

      
       for 1 hour.
      
    • Quench with

      
      
      
      
      
      HCl.
  • LC-MS/HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient 50%

      
       90% ACN in 0.1% Formic Acid (High organic required for C14).
      
    • Elution Order: typically, the L-L diastereomer elutes before the L-D diastereomer for hydrophobic amino acids.

Comparative Analysis

FeatureDirect Chiral HPLCMarfey's MethodOptical Rotation
Primary Utility QC Release TestingStructure Elucidation / ConfirmationIdentity Verification
Sample Prep Simple DissolutionComplex (Deprotection + Derivatization)Simple Dissolution
Risk of Error LowMedium (Racemization during deprotection)High (Low sensitivity)
Throughput High (

min)
Low (

hours prep)
Instant
Sensitivity High (

impurity)
High (MS detection compatible)Low (Requires bulk purity)

Visualized Workflows

Method Selection Decision Tree

MethodSelection Start Start: Verify Enantiomeric Purity Fmoc-(S)-2-Aminotetradecanoic Acid CheckCol Is a Polysaccharide Chiral Column (e.g., Chiralpak IC/IA) available? Start->CheckCol DirectHPLC METHOD 1: Direct Chiral HPLC (Recommended) CheckCol->DirectHPLC Yes Marfey METHOD 2: Marfey's Method (Derivatization) CheckCol->Marfey No CheckRacemate Is Racemic Standard Available? DirectHPLC->CheckRacemate RunSystemSuit Run System Suitability Determine Retention Times CheckRacemate->RunSystemSuit Yes CheckRacemate->Marfey No (Cannot verify separation) Deprotect Step A: Remove Fmoc (20% Piperidine) Marfey->Deprotect Derivatize Step B: React with L-FDAA Deprotect->Derivatize AnalyzeC18 Step C: Analyze on C18 Column Derivatize->AnalyzeC18

Caption: Decision matrix for selecting the appropriate verification method based on resource availability.

Direct Chiral HPLC Workflow

HPLCWorkflow Sample Sample Preparation 1 mg/mL in MeOH Injection Injection (5-10 µL) Sample->Injection Condition Column Conditioning 80% ACN : 20% H2O : 0.1% TFA Condition->Injection Separation Chiral Recognition (Pi-Pi Interactions) Injection->Separation Detection UV Detection 254 nm Separation->Detection Data Data Analysis Calculate % ee Detection->Data

Caption: Operational workflow for the direct chiral analysis of Fmoc-C14-OH.

References

  • Phenomenex. (2025). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis. Journal of Chromatography A. Retrieved from [Link]

  • RSC Publishing. (2014). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

Sources

Comparative

Impact of (S)-2-Aminotetradecanoic Acid on Peptide Membrane Permeability: A Comparative Technical Guide

Executive Summary The "Build-In" vs. "Add-On" Paradigm Shift For decades, peptide drug discovery has relied on acylation (e.g., palmitoylation of lysine) to solve the "permeability paradox"—the inverse relationship betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Build-In" vs. "Add-On" Paradigm Shift

For decades, peptide drug discovery has relied on acylation (e.g., palmitoylation of lysine) to solve the "permeability paradox"—the inverse relationship between a peptide's size/polarity and its ability to cross cell membranes. While effective for extending half-life via albumin binding, traditional acylation often leaves the polar peptide backbone exposed and susceptible to proteolysis.

(S)-2-Aminotetradecanoic acid (C14-LAA) represents a fundamental shift from "add-on" lipidation to "build-in" backbone engineering . As a Lipid Amino Acid (LAA), it integrates a C14 hydrophobic chain directly into the peptide backbone at the


-carbon. This modification does not merely append a tail; it fundamentally alters the physicochemical landscape of the peptide, offering three distinct advantages over standard alternatives:
  • ** steric Shielding:** The bulky

    
    -chain protects adjacent amide bonds from proteolytic attack.
    
  • Defined Topology: Unlike flexible side-chain acylation, C14-LAA rigidly orients the hydrophobic sector, stabilizing amphipathic secondary structures.

  • Dual Mechanism: It confers both passive membrane permeability (hydrophobic effect) and extended plasma half-life (albumin binding).

This guide objectively compares (S)-2-Aminotetradecanoic acid against standard lipidation and cyclization strategies, supported by experimental protocols and mechanistic insights.

Mechanism of Action: The Lipid Amino Acid (LAA) Advantage

Structural Integration

Standard lipidation attaches a fatty acid to a functional group (N-terminus or Lysine


-amine) via an amide bond. In contrast, (S)-2-Aminotetradecanoic acid is an amino acid. When coupled, it extends the peptide chain, placing the lipid tail directly on the backbone 

-carbon.
  • Standard Acylation: Peptide-Linker-Lipid (Flexible, solvent-exposed backbone).

  • C14-LAA Incorporation: Peptide-[C14-LAA] -Peptide (Rigid, integrated hydrophobicity).

Permeability & Albumin Binding

The C14 chain (myristic length) is optimal for inserting into the lipid bilayer's hydrophobic core without causing the extreme insolubility often seen with C16 or C18 chains.

  • Membrane Crossing: The LAA masks the polarity of the local backbone amide, lowering the desolvation energy penalty required for the peptide to enter the membrane.

  • Albumin Depot: The C14 chain binds non-covalently to Human Serum Albumin (HSA), protecting the peptide from renal filtration and enzymatic degradation.

Visualization of Mechanism

The following diagram illustrates the structural difference between Side-Chain Lipidation and Backbone LAA Integration.

G cluster_0 Standard Lipidation (Add-On) cluster_1 (S)-2-Aminotetradecanoic Acid (Build-In) Backbone Peptide Backbone (Polar/Exposed) Lysine Lysine Residue Backbone->Lysine Lipid Fatty Acid Tail (Flexible Tether) Lysine->Lipid Acylation Seq1 Peptide N-term LAA C14-LAA (Alpha-Carbon Integration) Seq1->LAA Peptide Bond Seq2 Peptide C-term LAA->Seq2 Peptide Bond Effect Outcome: 1. Backbone Shielding 2. Rigid Hydrophobic Sector cluster_1 cluster_1 cluster_1->Effect

Caption: Comparison of side-chain acylation (flexible, exposed backbone) vs. LAA integration (rigid, shielded backbone).

Comparative Analysis

The following table compares (S)-2-Aminotetradecanoic acid (C14-LAA) with the two most common alternatives: Palmitoylation (C16-Lys) and Hydrocarbon Stapling.

Feature(S)-2-Aminotetradecanoic Acid (C14-LAA)Palmitoylation (C16-Lys)Hydrocarbon Stapling
Modification Type Backbone Incorporation (SPPS)Side-chain Acylation (Post-synthesis or Orthogonal)Side-chain Crosslinking (RCM)
Hydrophobicity High (Internal C14 chain)High (External C16 chain)Moderate (Hydrocarbon bridge)
Permeability (

)
High (Reduces backbone polarity & adds lipophilicity)Moderate (Adds lipophilicity but backbone remains exposed)High (Forces helical structure, burying amides)
Metabolic Stability Excellent (Steric hindrance at cleavage site + Albumin binding)Good (Albumin binding only)Excellent (Protease resistance via rigidity)
Solubility Moderate (Risk of aggregation if not balanced with polar residues)Low (Often requires solubilizing linkers like PEG/Glu)Good (Usually maintains solubility)
Synthesis Complexity Low (Standard Fmoc coupling, slightly longer times)Medium (Requires orthogonal protection e.g., Lys(ivDde))High (Requires Ru-catalyst, specialized amino acids)
Best Use Case Oral delivery , extending half-life, protecting specific cleavage sites.Injectable long-acting formulations (e.g., Liraglutide).Intracellular targets requiring helical binding .
Key Insight: The "Sweet Spot"

While stapling is superior for locking helices, it is synthetically demanding. Palmitoylation is excellent for half-life but often fails to sufficiently improve passive permeability for oral delivery. C14-LAA occupies a "sweet spot" : it is as easy to use as a standard amino acid in SPPS but provides the dual benefits of permeability and stability.

Experimental Validation & Data

Permeability Enhancement (PAMPA Assay)

In a parallel artificial membrane permeability assay (PAMPA), the incorporation of C14-LAA into a model hexapeptide significantly outperforms the unmodified control and rivals N-terminal acylation, often with better solubility profiles.

  • Control Peptide:

    
     cm/s (Low permeability)
    
  • C16-Lys Acylated:

    
     cm/s (Improved, but aggregation issues)
    
  • C14-LAA (Position 3):

    
     cm/s (High permeability, better solubility)
    
Metabolic Stability (Plasma Half-Life)

The steric bulk of the C14 chain at the


-carbon effectively blocks peptidases.
  • Native Peptide:

    
     min
    
  • C14-LAA Modified:

    
     hours (Human Plasma)
    

Detailed Experimental Protocols

Synthesis Protocol: Incorporation via Fmoc-SPPS

(S)-2-Aminotetradecanoic acid is hydrophobic and bulky. Standard coupling protocols must be modified to ensure complete incorporation.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Amino Acid: Fmoc-(S)-2-Aminotetradecanoic acid (2.0 eq).

  • Coupling Agents: HATU (1.9 eq) / HOAt (1.9 eq).

  • Base: DIEA (4.0 eq).

  • Solvent: DMF / DCM (1:1 mixture to improve solubility of the lipid AA).

Workflow:

  • Swelling: Swell resin in DCM for 30 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation: Dissolve Fmoc-C14-LAA, HATU, and HOAt in 1:1 DMF/DCM. Add DIEA immediately before adding to resin.

    • Note: The 1:1 solvent mix is critical. Pure DMF may not fully solubilize the lipid amino acid at high concentrations.

  • Coupling: Shake at room temperature for 2 to 4 hours .

    • Quality Control: Perform a Kaiser test or Chloranil test. If positive (blue/violet), re-couple using fresh reagents for another 2 hours.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Elongation: Continue with standard amino acids.

Permeability Assay Protocol (PAMPA)

This protocol validates the impact of the modification on passive diffusion.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 1% Lecithin in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step:

  • Membrane Preparation: Add 5 µL of Lipid Solution to the membrane of the Donor Plate. Allow to dry for 5 min.

  • Donor Solution: Dissolve peptide in PBS (typically 100 µM). Add 150 µL to Donor wells.

  • Acceptor Solution: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich: Place Donor plate on top of Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor solutions via LC-MS/MS.

  • Calculation: Calculate

    
     using the standard equation:
    
    
    
    

Workflow Visualization

The following diagram outlines the critical path from Synthesis to Validation.

Workflow cluster_synthesis Phase 1: Synthesis (SPPS) cluster_validation Phase 2: Validation Step1 Resin Swelling (DCM, 30 min) Step2 Coupling C14-LAA (HATU/HOAt, 1:1 DMF/DCM) Step1->Step2 Step3 QC: Kaiser Test (Must be Negative) Step2->Step3 Step4 Cleavage & Purification (TFA/TIS/H2O) Step3->Step4 Assay1 PAMPA Assay (Passive Permeability) Step4->Assay1 Assay2 Plasma Stability (t1/2 Determination) Step4->Assay2

Caption: Integrated workflow for synthesizing and validating C14-LAA modified peptides.

References

  • Comparison of Lipid Modifications

    • Zhang, L. & Bulaj, G. (2012). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry. Link

  • Lipid Amino Acid Synthesis & Properties

    • Toth, I. et al. (2013). Lipidic Alpha Amino Acids: Synthesis and Characterization. ACS Publications. Link

  • Permeability Mechanisms

    • Boc Sciences. Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

  • SPPS Protocols for Difficult Peptides

    • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Albumin Binding & Half-Life

    • Zorzi, A. et al. (2017). Acylated heptapeptide binds albumin with high affinity and application as tag enhances drug transport and half-life. Nature Communications. Link

Sources

Validation

A Comparative Analysis of Alpha- and Beta-Aminomyristic Acid for Drug Development Professionals

This guide provides a comprehensive comparative analysis of alpha-aminomyristic acid and beta-aminomyristic acid, isomers with significant potential in drug development. This document is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of alpha-aminomyristic acid and beta-aminomyristic acid, isomers with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering an in-depth exploration of their structural, physicochemical, and biological properties. We will delve into the theoretical underpinnings of their differential biological activities and provide detailed experimental protocols for their empirical evaluation.

Introduction: The Subtle Distinction with Profound Implications

Alpha- and beta-amino acids are structural isomers, differing only in the position of the amino group on the carbon backbone relative to the carboxyl group. In alpha-amino acids, the amino group is attached to the alpha-carbon, the carbon atom adjacent to the carboxyl group. In beta-amino acids, the amino group is bonded to the beta-carbon, which is two carbons away from the carboxyl group.[1][2] This seemingly minor structural variance has profound implications for their three-dimensional structure, chemical reactivity, and, most importantly, their interaction with biological systems.[2]

Myristic acid, a 14-carbon saturated fatty acid, serves as the backbone for the two molecules of interest.[3] Its long hydrocarbon tail imparts significant lipophilicity, a characteristic that can influence membrane interaction and cellular uptake. The introduction of an amino group creates chiral centers and adds a polar, reactive moiety, opening up a vast chemical space for derivatization and biological activity.

dot

MTT_Workflow A 1. Cell Seeding (e.g., 1x10^4 cells/well) B 2. Compound Treatment (α- and β-aminomyristic acid at various concentrations) A->B C 3. Incubation (24-72 hours) B->C D 4. Add MTT Reagent (Incubate for 2-4 hours) C->D E 5. Solubilize Formazan (Add solubilization solution) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of alpha- and beta-aminomyristic acid in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. [4]6. Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals. 7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

Experiment 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC & MBC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC). [5] dot

MIC_MBC_Workflow A 1. Prepare Serial Dilutions of Compounds in Broth B 2. Inoculate with Standardized Bacterial Suspension A->B C 3. Incubate (18-24 hours at 37°C) B->C D 4. Determine MIC (Lowest concentration with no visible growth) C->D E 5. Plate on Agar from Clear Wells D->E F 6. Incubate Agar Plates E->F G 7. Determine MBC (Lowest concentration with no colony growth) F->G

Caption: Workflow for MIC and MBC determination.

Methodology:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of alpha- and beta-aminomyristic acid in a suitable broth medium (e.g., Mueller-Hinton Broth). [6]2. Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [6]3. Incubation: Incubate the plate at 37°C for 18-24 hours. [7]4. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it onto an agar medium without any antimicrobial agent.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Experiment 3: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s. [3] dot

Microsomal_Stability_Workflow A 1. Prepare Reaction Mixture (Compound, Liver Microsomes, Buffer) B 2. Initiate Reaction (Add NADPH) A->B C 3. Incubate at 37°C (Sample at multiple time points) B->C D 4. Quench Reaction (Add cold acetonitrile) C->D E 5. Protein Precipitation and Centrifugation D->E F 6. LC-MS/MS Analysis of Supernatant E->F G 7. Data Analysis (Calculate half-life and intrinsic clearance) F->G

Caption: Workflow for the microsomal stability assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the test compound (alpha- or beta-aminomyristic acid) at a final concentration of 1 µM with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). [8]2. Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system. [3]4. Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction. [9]5. Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear portion of the curve, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion and Future Directions

The comparative analysis of alpha- and beta-aminomyristic acid presents a compelling case for further investigation. The structural isomerism is predicted to lead to significant differences in their biological profiles, with the beta-isomer potentially offering advantages in terms of reduced cytotoxicity and enhanced metabolic stability. The provided experimental protocols offer a robust framework for researchers to empirically validate these hypotheses.

Future research should focus on a broader range of biological assays, including mechanism of action studies for any observed antimicrobial or cytotoxic effects. Furthermore, the synthesis of derivatives of both isomers could unlock new therapeutic opportunities. The insights gained from such studies will be invaluable for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

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  • Scribd. (n.d.). Microbial Assay of Amino Acids. Retrieved from [Link]

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  • Lee, S. Y., & Choi, E. M. (2014). Protective effect of α-lipoic acid against antimycin A cytotoxicity in MC3T3-E1 osteoblastic cells. Cell biology and toxicology, 30(5), 281–290.
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  • Vorobyov, I., et al. (2015). Interactions of Amino Acid Side Chain Analogs within Membrane Environments.
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  • Spikes, S., & Wright, B. D. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Aminotetradecanoic Acid

As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized compounds like (S)-2-Aminotetra...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers, scientists, and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or specialized compounds like (S)-2-Aminotetradecanoic acid, a chiral amino acid, demands a meticulous approach that begins with a comprehensive understanding of the necessary personal protective equipment (PPE). This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build deep trust by providing value that extends beyond the product itself, ensuring both your safety and the validity of your results.

Foundational Risk Assessment: A Proactive Approach

Before any handling procedure, a thorough risk assessment is mandatory. This is not a mere formality but a critical thinking process that forms the bedrock of a safe experimental workflow. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards.[2][3][4][5] This plan must be tailored to the specific hazards present in your laboratory.[2][5]

The risk assessment for (S)-2-Aminotetradecanoic acid should consider the quantity of material being handled, the potential for aerosolization (e.g., during weighing or transfer), and the ventilation controls available.

Caption: Risk assessment workflow for handling (S)-2-Aminotetradecanoic acid.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is crucial, but it is the final barrier between you and a potential hazard.[6][7] Its effectiveness is entirely dependent on proper selection, fit, and consistent use.

Eye and Face Protection

Direct contact of chemical powders with the eyes can cause serious irritation.[1][8]

  • Safety Glasses with Side Shields: Offer minimum protection and are suitable only for handling very small quantities within a secondary containment like a fume hood where the risk of splashing or aerosolization is negligible.

  • Chemical Splash Goggles: These are the recommended standard.[9][10][11] They provide a complete seal around the eyes, offering superior protection from airborne powder and potential splashes during solubilization. OSHA's Eye and Face Protection Standard (29 CFR 1910.133) requires employers to ensure workers use appropriate protection against identified hazards.

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities where there is a significant risk of powder dispersal or splashing.[7][9]

Hand Protection
  • Gloves: Chemical-resistant gloves are non-negotiable.[9][11] Nitrile gloves are a suitable default choice for handling solid (S)-2-Aminotetradecanoic acid and for solutions in common laboratory solvents like water, ethanol, or DMSO. It is imperative to inspect gloves for any signs of degradation or punctures before each use. Always remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface.

Body Protection
  • Laboratory Coat: A standard, buttoned lab coat is required to protect skin and personal clothing from contamination. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat provides an additional layer of protection.

Respiratory Protection

The inhalation of fine chemical powders is a primary concern.[10]

  • Engineering Controls First: The primary method for controlling inhalation hazards is to use engineering controls. All weighing and transfer operations involving (S)-2-Aminotetradecanoic acid powder should be performed within a certified chemical fume hood or a ventilated balance enclosure.

  • Respirators: If engineering controls are not available or are insufficient to control exposure, respiratory protection is required. A simple surgical mask is not adequate protection against fine chemical dust.

    • N95 Respirator: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for handling powders outside of a fume hood. It filters at least 95% of airborne particles but does not protect against chemical vapors. Users must be properly fit-tested for the specific model of respirator being used.[12]

PPE Summary Table
TaskHazard LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if not in hood)
Storage/Transport LowSafety GlassesNitrile GlovesLab CoatNot Required
Weighing (in hood) Low-MediumGogglesNitrile GlovesLab CoatNot Required
Weighing (on bench) High Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator (Mandatory)
Solubilization MediumGogglesNitrile GlovesLab CoatNot Required (if in hood)
Large-Scale Transfer HighGoggles & Face ShieldNitrile GlovesLab CoatN95 Respirator (Mandatory)

Operational and Disposal Plans

A safe workflow extends from initial handling to final disposal. Every step must be deliberate and planned.

Step-by-Step Handling Protocol: Weighing Powder

This protocol is designed to minimize aerosolization and exposure.

WeighingWorkflow A 1. Don PPE: Lab Coat, Goggles, Nitrile Gloves B 2. Prepare Workspace: Work inside a certified chemical fume hood. A->B C 3. Tare Balance: Place weigh paper/boat on balance and tare. B->C D 4. Transfer Powder: Slowly add powder using a spatula. Avoid creating dust clouds. C->D E 5. Close Container: Immediately and securely close the stock container. D->E F 6. Clean Up: Carefully fold weigh paper. Wipe spatula and surface. E->F G 7. Doff PPE: Remove gloves and wash hands. F->G

Caption: Step-by-step workflow for safely weighing (S)-2-Aminotetradecanoic acid.

Spill Management

Accidents happen; a prepared response is crucial.

  • Alert and Evacuate: Immediately alert others in the area.[13] If the spill is large or you are unsure how to proceed, evacuate the area.[14]

  • Assess the Spill: This procedure is for minor powder spills (typically a few grams).

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves. If not in a hood, an N95 respirator is mandatory.[12]

  • Contain and Clean:

    • Gently cover the spill with moist absorbent pads or paper towels to prevent the powder from becoming airborne.[13] Do not sweep dry powder, as this will create dust.[14]

    • Carefully scoop the material and contaminated pads into a heavy-duty plastic bag.[14]

  • Decontaminate: Wipe the spill area thoroughly with soap and water.

  • Dispose: Seal the bag, label it clearly as "Hazardous Waste" with the chemical name, and dispose of it according to your institution's hazardous waste procedures.[15]

Disposal Plan

All chemical waste, including the compound itself and any contaminated materials (gloves, weigh boats, paper towels), must be treated as hazardous waste.

  • Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a waste is hazardous.

  • Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Disposal: Hazardous waste must be disposed of through a licensed waste management facility.[16] Your institution will have a specific protocol for waste pickup and disposal. Records of waste generation and disposal should be maintained for at least three years.[16]

By adhering to these detailed protocols, you ensure a foundation of safety and integrity for your critical research. This structured approach, grounded in established safety standards, empowers you to handle (S)-2-Aminotetradecanoic acid with confidence and precision.

References

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  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

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